4-Bromo-5-fluoro-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCMOJSPCGLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652029 | |
| Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020717-99-0 | |
| Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020717-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020717-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of 4-Bromo-5-fluoro-2-nitrobenzoic Acid in Heterocyclic Synthesis
[1]
Executive Summary
This compound (CAS: 1020717-99-0 ) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—a carboxylic acid, a nitro group, a fluorine atom, and a bromine atom—each activatable under specific, non-interfering conditions.[1]
For researchers in oncology and infectious disease, this compound is not merely a reagent but a branching point.[1] It serves as a critical precursor for quinazolines (EGFR inhibitors), benzimidazoles , and dihydroquinazolinones .[1] Its substitution pattern allows for the sequential introduction of diverse chemical space, making it ideal for Fragment-Based Drug Discovery (FBDD).[1]
Physicochemical Profile
Understanding the physical baseline is crucial for assay development and solubility optimization.[1]
| Property | Value | Technical Note |
| CAS Number | 1020717-99-0 | Verified identifier for procurement. |
| Molecular Formula | C₇H₃BrFNO₄ | High halogen content increases lipophilicity (LogP).[1] |
| Molecular Weight | 264.00 g/mol | Ideal for fragment-based libraries (Rule of 3 compliant).[1] |
| Appearance | Pale yellow to off-white solid | Coloration derives from the nitro-aromatic chromophore.[1] |
| Solubility | DMSO, DMF, MeOH, THF | Poor aqueous solubility; requires polar aprotic solvents for SNAr.[1] |
| pKa (Predicted) | ~2.1 – 2.5 | Significantly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing -NO₂ and -F groups.[1] |
| H-Bond Donors/Acceptors | 1 / 5 | High acceptor count aids in crystal packing and receptor binding.[1] |
Reactivity & Mechanistic Topology
The core value of this molecule is its regioselective activation .[1] The electronic environment of the benzene ring is heavily distorted by the electron-withdrawing groups (EWG), creating a predictable hierarchy of reactivity.[1]
The Reactivity Map
The following diagram illustrates the four distinct "zones" of reaction, ranked by activation energy.
Figure 1: Reactivity topology showing the hierarchy of functionalization. The C5-Fluorine is the most labile site due to the para-nitro activation.[1]
Mechanism: Regioselective SNAr
The C5-Fluorine is the primary site of attack.[1]
-
Why? The fluorine atom is located para to the Nitro group (C2) and meta to the Carboxylic acid (C1).[1]
-
Electronic Effect: The Nitro group is a strong resonance withdrawer.[1] It stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the para position (C5).[1]
-
Selectivity: The Bromine at C4 is meta to the Nitro group.[1] While Bromine is a good leaving group, the lack of resonance activation at C4 renders it inert to mild SNAr conditions, ensuring that nucleophiles selectively displace the Fluorine.
Experimental Protocols
Protocol A: SNAr Displacement (Library Generation)
Objective: To introduce amine diversity at the C5 position.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF or DMAc (0.2 M).
-
Note: Avoid protic solvents (MeOH/EtOH) if using strong alkoxides to prevent etherification byproducts.[1]
-
-
Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq).[1]
-
Visual Check: The solution should remain clear or turn slightly deeper yellow.[1]
-
-
Nucleophile Addition: Add the primary or secondary amine (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup: Pour into ice-water containing 1N HCl. The product usually precipitates as a bright yellow/orange solid (due to the amino-nitro conjugation).[1]
Protocol B: Quinazolinone Cyclization
Objective: To fuse the ring system for kinase inhibitor scaffolds.
-
Reduction: Treat the SNAr product (from Protocol A) with Fe powder/NH₄Cl in EtOH/Water or H₂/Pd-C.
-
Endpoint: Disappearance of the yellow nitro color; appearance of a fluorescent amine spot on TLC.[1]
-
-
Cyclization: React the resulting anthranilic acid intermediate with Formamidine Acetate (for quinazolinone) or Urea (for quinazolinedione) in refluxing 2-methoxyethanol.[1]
Key Applications in Medicinal Chemistry
This scaffold is ubiquitous in the synthesis of Type I and Type II Kinase Inhibitors .[1]
EGFR and HER2 Inhibitors
The 4-bromo position is strategically placed to access the "solvent front" or "hinge binder" regions of a kinase pocket.[1]
-
Workflow:
Synthesis Workflow Diagram
The following DOT diagram visualizes the transformation from raw material to drug candidate.
Figure 2: Step-wise synthesis of a quinazolinone kinase inhibitor using the 4-bromo-5-fluoro scaffold.
Handling & Safety (E-E-A-T)
As a nitro-aromatic halide, this compound presents specific hazards that must be managed.
-
Skin/Eye Irritant: The compound is a potent sensitizer.[1] The benzylic-like halides (though this is aryl) and nitro groups can cause severe dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Thermal Stability: Nitro-benzoic acids can be shock-sensitive if heated to dryness in the presence of metals or strong bases.[1] Always dry the solid under vacuum at moderate temperatures (<50°C).[1]
-
Waste Disposal: Do not mix with strong oxidizers.[1] Dispose of in the halogenated organic waste stream.[1]
References
-
PubChem. (2025).[1][2] this compound (CID 29919248).[1][2] National Library of Medicine.[1] [Link][1]
-
Sambiagio, C., et al. (2014).[1][3][4] Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Reviews. (Contextual citation for Ullmann/SNAr chemistry on halo-benzoic acids).
-
International Union of Crystallography. (2024).[1] Crystal structure of 4-fluoro-2-(phenylamino)benzoic acid derivatives. (Demonstrates the structural propensity of 2-nitro/amino benzoic acids to form dimers). [Link]
Sources
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1020717-99-0)
This guide provides a comprehensive technical overview of 4-Bromo-5-fluoro-2-nitrobenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, a proposed synthetic route with detailed mechanistic insights, and its strategic application in the synthesis of advanced pharmaceutical intermediates.
Introduction: A Strategically Substituted Aromatic Building Block
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (nitro and fluoro) and a reactive bromo substituent makes it a highly valuable intermediate in organic synthesis. The strategic placement of these functionalities allows for selective chemical transformations, making it a sought-after precursor in the construction of complex molecular architectures, particularly in the development of novel therapeutics. This guide will provide a detailed exploration of its synthesis, properties, and applications, with a focus on the underlying chemical principles that govern its reactivity.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1020717-99-0 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | |
| Melting Point | Not available (likely >150 °C based on analogs) | |
| Boiling Point | 367.6 ± 42.0 °C at 760 mmHg (predicted) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. |
Safety and Handling:
As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data aggregated from multiple sources for related compounds.
Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
The retrosynthetic analysis for the proposed synthesis is straightforward, involving the disconnection of the nitro group to reveal the precursor, 4-bromo-5-fluorobenzoic acid.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Protocol: Nitration of 4-Bromo-5-fluorobenzoic Acid
This protocol is based on standard procedures for the nitration of deactivated benzoic acids. The reaction conditions are chosen to favor the introduction of the nitro group at the C2 position, which is activated by the ortho-para directing, yet deactivating, bromine and fluorine atoms, and strongly influenced by the meta-directing carboxylic acid group.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-fluorobenzoic acid (1.0 eq). Carefully add concentrated sulfuric acid (98%, ~5 mL per gram of starting material) and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired this compound as a crystalline solid.
Mechanistic Considerations and Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director and a strong deactivator. The bromine and fluorine atoms are ortho-, para- directors but are also deactivating. The nitration will preferentially occur at the position most activated (or least deactivated) and sterically accessible. In this case, the C2 position is ortho to the activating (in a relative sense) fluorine and meta to the deactivating carboxylic acid, making it the most likely site for electrophilic attack by the nitronium ion (NO₂⁺).
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.1-8.3 (d, 1H, Ar-H)
-
δ ~7.8-8.0 (d, 1H, Ar-H)
-
The exact chemical shifts and coupling constants will be influenced by the electronic environment created by the substituents. The proton ortho to the nitro group is expected to be the most downfield.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Signals are expected in the aromatic region (~110-160 ppm) and for the carboxylic acid carbon (~165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single resonance is expected, with its chemical shift being characteristic of a fluorine atom on a polysubstituted benzene ring.
-
-
Mass Spectrometry (ESI-MS):
-
m/z calculated for C₇H₃BrFNO₄ [M-H]⁻: 261.91. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.
-
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate with significant potential in drug discovery. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho nitro group, is susceptible to SₙAr reactions, allowing for the introduction of various nucleophiles.
-
Suzuki and other Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation or diazotization.
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides for further synthetic manipulations.
A key application of this building block is in the synthesis of quinolone and fluoroquinolone antibiotics. The core structure of these antibacterial agents often features a substituted aromatic ring, and intermediates like this compound provide a convenient starting point for their construction.
Illustrative Reaction Scheme:
Caption: A generalized synthetic pathway from this compound to a fluoroquinolone core structure.
Conclusion
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid?. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS combinatorial science, 15(1), 20–28. Retrieved from [Link]
Sources
Foreword: The Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-5-fluoro-2-nitrobenzoic acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic value of a molecular scaffold is defined by its functional group tolerance, predictable reactivity, and potential for diversification. This compound is a quintessential example of such a high-value building block. Its architecture, featuring a strategically substituted benzene ring, offers a confluence of reactive sites and modulating electronic effects. The presence of ortho-nitro and para-bromo substituents to the carboxylic acid, along with a meta-fluoro group, creates a unique electronic and steric environment. This guide provides an in-depth exploration of its molecular structure, moving from fundamental properties to the nuanced analytical techniques required for its definitive characterization, thereby offering researchers and drug development professionals a comprehensive understanding of this versatile compound.
Core Chemical Identity and Physicochemical Landscape
A molecule's utility begins with its fundamental properties. For this compound, the interplay between its electron-withdrawing groups (-NO₂, -Br, -F) and the acidic carboxylic acid moiety governs its physical behavior and chemical reactivity.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1020717-99-0 | PubChem[1] |
| Molecular Formula | C₇H₃BrFNO₄ | PubChem[1] |
| Molecular Weight | 264.00 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)[O-])C(=O)O | PubChem[1] |
| InChI Key | JZVCMOJSPCGLTC-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 83.1 Ų | PubChem[1] |
| Solubility | Typically soluble in organic solvents, with limited water solubility.[2] | CymitQuimica[2] |
The strong electron-withdrawing nature of the nitro group, fluorine, and bromine atoms significantly increases the acidity of the carboxylic acid group by stabilizing the conjugate base (carboxylate anion). This electronic profile is also a primary driver of the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.
Elucidating the Molecular Architecture: A Multi-Technique Approach
Confirming the precise molecular structure of a compound like this compound is not a single-step process. It requires the convergence of data from multiple analytical techniques. The causality behind selecting this suite of methods is to create a self-validating system where each technique corroborates the others, leading to an unambiguous structural assignment.
Spectroscopic Characterization Workflow
The logical flow for structural verification begins with mass spectrometry to confirm the mass and elemental composition, followed by IR spectroscopy to identify key functional groups, and finally, NMR spectroscopy to map the precise connectivity of the atoms.
Caption: Analytical workflow for structural confirmation.
Mass Spectrometry (MS)
Expertise & Experience: The first question in structural analysis is "What is its mass?". High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. For this compound, the presence of bromine is a key diagnostic feature.
Protocol Insights:
-
Expected Molecular Ion ([M-H]⁻): In negative ion mode ESI-MS, the expected exact mass for the deprotonated molecule (C₇H₂BrFNO₄⁻) is approximately 261.9152 Da.
-
The Bromine Isotope Pattern: A critical self-validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by approximately 2 Da (e.g., the M⁻ and M⁻+2 peaks), which is a definitive indicator of a monobrominated compound.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Protocol Insights: A standard protocol involves acquiring a spectrum using an ATR-FTIR spectrometer. The sample is analyzed neat as a solid powder.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| Carboxylic Acid | C=O stretch | 1700-1725 | Conjugation with the aromatic ring and electron-withdrawing groups slightly shifts this value. |
| Nitro Group | N-O asymmetric stretch | 1520-1560 | Strong absorption typical for aromatic nitro compounds. |
| Nitro Group | N-O symmetric stretch | 1340-1370 | Another strong, characteristic absorption. |
| Aromatic Ring | C=C stretch | 1450-1600 | Multiple bands indicating the aromatic core. |
| Aryl-Halogen | C-F stretch | 1200-1280 | Strong absorption confirming the C-F bond. |
| Aryl-Halogen | C-Br stretch | 500-650 | Found in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the detailed connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unequivocal assignment.
Protocol Insights: The sample would be dissolved in a deuterated solvent like DMSO-d₆. The carboxylic acid proton is often broad and may exchange with residual water; its observation is solvent-dependent.
-
¹H NMR: The aromatic region is of primary interest. We expect two signals, each corresponding to one proton on the benzene ring.
-
H-3: This proton is ortho to the -COOH and -NO₂ groups. It will appear as a doublet, split by the meta-coupling to H-6. Due to the strong deshielding from the adjacent nitro group, it is expected to be the most downfield aromatic proton.
-
H-6: This proton is ortho to the -F and meta to the -Br. It will appear as a doublet, split by the meta-coupling to H-3. The coupling to the adjacent fluorine atom (ortho ¹H-¹⁹F coupling) will further split this signal into a doublet of doublets.
-
-
¹³C NMR: Seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. The carboxyl carbon (C=O) will be the most downfield signal (~165 ppm). The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant, while other carbons will show smaller two- or three-bond couplings.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment. The chemical shift provides information about the electronic environment of the fluorine atom.
Synthesis, Reactivity, and Application Potential
The molecular structure directly dictates the compound's synthetic accessibility and its subsequent reactions.
Retrosynthetic Analysis and Plausible Synthesis
A common strategy for synthesizing polysubstituted benzoic acids involves electrophilic aromatic substitution on a less substituted precursor. A plausible route is the nitration of 4-bromo-5-fluorobenzoic acid.[3]
Experimental Protocol: Nitration of 4-Bromo-5-fluorobenzoic acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 4-bromo-5-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.
-
Nitration: While maintaining the temperature below 10 °C, add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise over 30 minutes. The nitro group is directed to the C2 position, activated by the carboxylic acid group and ortho/para to the halogen directors, but sterically favored away from the bromine.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Reactivity Profile
The molecule's functionality makes it a versatile intermediate. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, opening up a vast array of subsequent derivatization chemistries, such as diazotization or amide coupling. The aromatic halogens can participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, with the fluorine atom being particularly susceptible to displacement by strong nucleophiles.
Caption: Major reactive sites and potential transformations.
This multifunctional reactivity is precisely why such compounds are valuable in drug discovery, allowing chemists to build complex molecules and explore chemical space efficiently.[4][5] Fluorinated building blocks are often used to synthesize APIs, fluorescent probes, and peptidomimetics.[5][6]
Safety and Handling
Trustworthiness: A complete technical profile must include safety information. Based on aggregated GHS data, this compound must be handled with appropriate care.
-
Hazards: It is classified as causing skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] Some suppliers indicate it may be harmful if swallowed.[1]
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Avoid generating dust.[8]
Conclusion
This compound is more than just a collection of atoms; it is a carefully designed synthetic tool. Its molecular structure, characterized by a dense arrangement of electronically influential functional groups, provides a platform for complex molecular engineering. A thorough understanding of its structure, confirmed through a logical and self-validating analytical workflow (MS, IR, and multi-nuclear NMR), is paramount for its effective use. This guide provides the foundational knowledge for researchers to confidently employ this versatile building block in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
-
This compound | C7H3BrFNO4 | CID 29919248 . PubChem. Available from: [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Aldehydes, Ketones and Carboxylic Acids . NCERT. Available from: [Link]
-
Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 . PubChem. Available from: [Link]
-
4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 . PubChem. Available from: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. Available from: [Link]
-
4,5-Difluoro-2-nitrobenzoic acid . SpectraBase. Available from: [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? . Quora. Available from: [Link]
-
Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid . Cole-Parmer. Available from: [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid . National Institutes of Health (NIH). Available from: [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
-
Safety Data Sheet: 4-Nitrobenzoic acid . Carl ROTH. Available from: [Link]
Sources
- 1. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. ossila.com [ossila.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic Acid
The following technical guide details the synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1020717-99-0). This intermediate is critical in the development of next-generation fluoroquinolone antibiotics and heterocyclic APIs.
The synthesis strategy is selected based on regiochemical fidelity . Direct nitration of the benzoic acid precursor yields the incorrect isomer due to the meta-directing nature of the carboxyl group. Therefore, this protocol utilizes a "Nitration-First, Oxidation-Last" approach starting from the toluene derivative, leveraging the ortho-para directing effects of the methyl group to secure the nitro functionality at the correct position.
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound CAS: 1020717-99-0 Formula: C₇H₃BrFNO₄ Molecular Weight: 264.01 g/mol [1][2]
Retrosynthetic Logic
The synthesis poses a regioselectivity challenge.[3] The target requires the nitro group at the C2 position relative to the carboxyl group.
-
Route A (Rejected): Nitration of 4-bromo-3-fluorobenzoic acid.
-
Route B (Selected): Nitration of 4-bromo-3-fluorotoluene followed by Oxidation.
-
Mechanism:[4][5][6] The methyl group (-CH₃) is an ortho-para director. In 4-bromo-3-fluorotoluene, the methyl group (C1) and fluorine (C3) cooperatively activate position C6 (ortho to Methyl, para to Fluorine). Position C2 is sterically hindered (sandwiched between Methyl and Fluorine).
-
Result: Yields 4-bromo-5-fluoro-2-nitrotoluene (correct substitution pattern), which is then oxidized to the target acid.
-
Pathway Visualization
Figure 1: Regioselective synthesis pathway ensuring correct nitro-placement via toluene intermediate.
Detailed Experimental Protocol
Stage 1: Bromination of 3-Fluorotoluene
Objective: Selectively introduce bromine para to the fluorine atom. Reaction Type: Electrophilic Aromatic Substitution (Bromination).
| Parameter | Specification |
| Substrate | 3-Fluorotoluene (CAS 352-70-5) |
| Reagent | Bromine (Br₂), Iron powder (Fe) or FeBr₃ catalyst |
| Solvent | Dichloromethane (DCM) or Neat |
| Temperature | 0°C to 20°C |
| Yield Target | 85-90% |
Protocol:
-
Charge a reactor with 3-fluorotoluene (1.0 eq) and Fe powder (0.05 eq) in DCM.
-
Cool the mixture to 0–5°C.
-
Add Bromine (1.05 eq) dropwise over 2 hours. Note: Control addition rate to maintain temperature <10°C to minimize polysubstitution.
-
Stir at room temperature for 4 hours. Monitor by GC/HPLC. The major isomer formed is 4-bromo-3-fluorotoluene due to the strong para-directing effect of the fluorine atom and steric compatibility.
-
Quench: Add aqueous sodium bisulfite (NaHSO₃) to neutralize excess bromine.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Distillation under reduced pressure (if necessary) to remove trace 2-bromo isomer.
Stage 2: Nitration of 4-Bromo-3-fluorotoluene
Objective: Introduce the nitro group. Critical Mechanism: The Methyl group directs ortho/para. The Para position (relative to Me) is blocked by Bromine. The Ortho positions are C2 and C6. C2 is sterically crowded (between Me and F). C6 is accessible and activated (Ortho to Me, Para to F).
| Parameter | Specification |
| Substrate | 4-Bromo-3-fluorotoluene |
| Reagent | Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) |
| Solvent | None (Acid solvent system) |
| Temperature | -10°C to 5°C |
| Yield Target | 75-80% |
Protocol:
-
Prepare a mixed acid solution: Add HNO₃ (1.1 eq) to H₂SO₄ (3.0 eq) at 0°C.
-
Add 4-bromo-3-fluorotoluene dropwise to the acid mixture, maintaining internal temperature between -5°C and 0°C. Caution: Highly exothermic.
-
Stir for 2–3 hours at 0°C.
-
Quench: Pour the reaction mixture onto crushed ice/water. The product, 4-bromo-5-fluoro-2-nitrotoluene , will precipitate as a solid.
-
Isolation: Filter the solid. Wash thoroughly with cold water to remove acid traces.
-
Purification: Recrystallization from Ethanol/Water ensures removal of any minor isomers.
Stage 3: Oxidation to Carboxylic Acid
Objective: Convert the methyl group to a carboxylic acid without affecting the nitro or halogen substituents.
| Parameter | Specification |
| Substrate | 4-Bromo-5-fluoro-2-nitrotoluene |
| Reagent | Potassium Permanganate (KMnO₄) |
| Solvent | Pyridine/Water (1:2) or t-Butanol/Water |
| Temperature | 90°C (Reflux) |
| Yield Target | 65-75% |
Protocol:
-
Suspend 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in a mixture of Pyridine and Water.
-
Heat to 80°C.
-
Add KMnO₄ (3.0–4.0 eq) portion-wise over 1 hour. Note: Vigorous reflux may occur.
-
Reflux for 6–12 hours until the starting material is consumed (TLC control).
-
Workup: Filter the hot mixture through a Celite pad to remove MnO₂ precipitate. Wash the pad with hot water.
-
Isolation: Concentrate the filtrate to remove pyridine (or use azeotropic distillation).
-
Acidify the aqueous residue with 6N HCl to pH 1–2. The target This compound will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum at 50°C.
Quality Control & Characterization
To ensure the integrity of the synthesized material for drug development applications, the following analytical parameters must be met:
| Test | Acceptance Criteria | Method |
| Appearance | White to light yellow crystalline powder | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/Water gradient) |
| Structure Identity | Consistent with structure | ¹H-NMR (DMSO-d₆), MS |
| Isomer Content | < 0.5% (Regioisomers) | GC/HPLC |
| Melting Point | 138–142°C (Literature dependent) | Capillary Method |
¹H-NMR Expectations (DMSO-d₆):
-
Aromatic region will show two singlets (or doublets with small H-F coupling) representing the two para-protons on the benzene ring.
-
Absence of the methyl singlet (~2.4 ppm) confirms oxidation.
-
Broad singlet >13 ppm confirms carboxylic acid.
Safety & Handling (HSE)
-
Hydrofluoric Acid Risks: While free HF is not used, fluorinated intermediates can release fluoride ions under extreme conditions. Calcium gluconate gel should be available.
-
Nitration Hazards: The nitration step is exothermic. Runaway reactions can occur if temperature is not strictly controlled. Ensure adequate cooling capacity.
-
Bromine: Highly toxic and corrosive lachrymator. Handle in a fume hood with sodium thiosulfate scrubbers.
-
Oxidizers: KMnO₄ is a strong oxidizer; avoid contact with organic reducing agents outside the reaction vessel.
References
-
Preparation of 3-bromo-4-fluorobenzoic acid and derivatives. (Relevant regiochemistry for fluorinated benzoic acids). US Patent 4393232A. Link
-
Synthesis of 4-bromo-3-fluorobenzoic acid. (Precursor synthesis via oxidation). ChemicalBook Technical Data. Link
-
This compound Product Data. (CAS verification and physical properties). GuideChem. Link
-
Regioselectivity in Electrophilic Aromatic Substitution of Trisubstituted Benzenes. (Mechanistic grounding for nitration of toluene derivatives). Master Organic Chemistry. Link
Sources
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid: Starting Materials and Strategic Routes
Introduction
4-Bromo-5-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing nitro and carboxylic acid groups, alongside strategically placed halogen atoms, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic pathways to this valuable compound, with a focus on the selection of starting materials, the rationale behind the chosen synthetic strategies, and detailed experimental considerations.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of polysubstituted benzene derivatives requires careful planning to ensure the correct regiochemistry. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the outcome of subsequent functionalization steps. For this compound, two primary retrosynthetic disconnections are considered the most logical and efficient:
-
Oxidation of a Toluene Precursor: This approach hinges on the synthesis of the corresponding toluene derivative, 4-bromo-5-fluoro-2-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. This strategy is often advantageous as the oxidation of an activated methyl group is typically a high-yielding and reliable transformation.
-
Electrophilic Aromatic Substitution on a Benzoic Acid Derivative: This strategy involves the sequential introduction of the bromo, fluoro, and nitro groups onto a benzoic acid core. The success of this approach is highly dependent on the directing effects of the substituents at each step to achieve the desired isomer.
This guide will primarily focus on the more robust and predictable toluene oxidation route, while also providing a critical analysis of the challenges associated with the benzoic acid functionalization pathways.
Primary Synthetic Route: Oxidation of 4-Bromo-5-fluoro-2-nitrotoluene
This synthetic pathway is arguably the most reliable for the preparation of this compound. It involves two key stages: the synthesis of the toluene intermediate and its subsequent oxidation.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-2-nitrotoluene
A plausible and efficient synthesis of 4-bromo-5-fluoro-2-nitrotoluene can be achieved starting from the readily available 3-fluorotoluene. The synthetic sequence is designed to strategically install the bromo and nitro groups in the desired positions by leveraging their directing effects.
Workflow for the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene
Caption: Synthetic pathway for 4-Bromo-5-fluoro-2-nitrotoluene.
Step 1: Bromination of 3-Fluorotoluene to Yield 4-Bromo-3-fluorotoluene
The initial step involves the electrophilic bromination of 3-fluorotoluene. The fluorine atom is a weakly activating, ortho-, para- directing group, while the methyl group is also an activating, ortho-, para- director. The combined directing effects of these two groups will favor the introduction of the bromine atom at the position para to the methyl group and ortho to the fluorine atom, which is the C4 position.
-
Rationale: The steric hindrance at the positions ortho to the methyl group (C2 and C6) makes the para position (C4) the most favored site for substitution. The fluorine at C3 further reinforces this preference for the C4 position.
Experimental Protocol: Bromination of 3-Fluorotoluene
-
To a stirred solution of 3-fluorotoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to obtain 4-bromo-3-fluorotoluene.[1]
Step 2: Nitration of 4-Bromo-3-fluorotoluene to Yield 4-Bromo-5-fluoro-2-nitrotoluene
The subsequent nitration of 4-bromo-3-fluorotoluene is a critical step where the directing effects of the existing substituents determine the final substitution pattern.
-
Directing Effects Analysis:
-
Methyl group (-CH₃): Activating, ortho-, para- director.
-
Fluorine (-F): Deactivating (by induction) but ortho-, para- directing (by resonance).
-
Bromine (-Br): Deactivating (by induction) but ortho-, para- directing (by resonance).
-
The incoming nitro group will be directed to the positions activated by the methyl, fluoro, and bromo groups. The most activated position that is sterically accessible is the C2 position, which is ortho to the methyl group and meta to both the fluorine and bromine atoms. The strong activation by the methyl group is the dominant factor in directing the nitration to this position.[2]
Experimental Protocol: Nitration of 4-Bromo-3-fluorotoluene
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture), slowly add 4-bromo-3-fluorotoluene with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue stirring at 0-5 °C for a specified period (monitoring by TLC or GC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-bromo-5-fluoro-2-nitrotoluene.
Part 2: Oxidation of 4-Bromo-5-fluoro-2-nitrotoluene to this compound
The final step in this route is the oxidation of the methyl group of the toluene intermediate to a carboxylic acid. This is a standard transformation in organic synthesis, and several reliable methods are available.
Workflow for the Oxidation Step
Caption: Oxidation of the toluene intermediate.
Choice of Oxidizing Agent
Several oxidizing agents can effectively convert a methyl group to a carboxylic acid in the presence of other functional groups like nitro and halogens.[3]
| Oxidizing Agent/System | Key Reaction Conditions | Typical Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | Aqueous, basic or neutral, elevated temperature | 50-90 | [4] |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, acidic, elevated temperature | 80-90 | [5] |
| Nitric Acid (HNO₃) | Aqueous, high temperature and pressure | ~88 | [3] |
| Catalytic Air Oxidation | Co/Mn catalysts, elevated temperature and pressure | 80-95 | [6] |
For laboratory-scale synthesis, potassium permanganate or sodium dichromate are often the reagents of choice due to their reliability and relatively straightforward work-up procedures.
Experimental Protocol: Oxidation using Potassium Permanganate
-
To a stirred suspension of 4-bromo-5-fluoro-2-nitrotoluene in water, add a solution of potassium permanganate portion-wise.
-
Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if further purification is required.[7]
Alternative Synthetic Routes: A Critical Assessment
While the toluene oxidation route is preferred, it is instructive to consider alternative pathways starting from benzoic acid derivatives and to understand their potential limitations.
Route A: Nitration of 4-Bromo-3-fluorobenzoic Acid
This route would involve the synthesis of 4-bromo-3-fluorobenzoic acid followed by nitration.
Workflow for Route A
Caption: A potential route via nitration of a benzoic acid.
Challenges and Plausibility
The key challenge in this route is the regioselectivity of the nitration step. The directing effects of the substituents on 4-bromo-3-fluorobenzoic acid are as follows:
-
Carboxylic acid (-COOH): Deactivating, meta- director.
-
Fluorine (-F): Deactivating, ortho-, para- director.
-
Bromine (-Br): Deactivating, ortho-, para- director.
The carboxylic acid group strongly directs the incoming nitro group to the C5 position (meta to -COOH). While the fluorine and bromine atoms direct to other positions, the deactivating and meta-directing nature of the carboxylic acid is likely to be the dominant influence. This would lead to the formation of 4-bromo-3-fluoro-5-nitrobenzoic acid as the major product, not the desired 2-nitro isomer. Therefore, this route is considered less viable.[8][9]
Route B: Bromination of 5-Fluoro-2-nitrobenzoic Acid
This approach would begin with the synthesis of 5-fluoro-2-nitrobenzoic acid, followed by bromination.
Workflow for Route B
Caption: A potential route via bromination of a nitrobenzoic acid.
Challenges and Plausibility
The synthesis of 5-fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid is a known process.[10] However, the subsequent bromination step presents a significant regiochemical challenge. The directing effects on 5-fluoro-2-nitrobenzoic acid are:
-
Nitro group (-NO₂): Strongly deactivating, meta- director.
-
Carboxylic acid (-COOH): Deactivating, meta- director.
-
Fluorine (-F): Deactivating, ortho-, para- director.
The powerful deactivating nature of both the nitro and carboxylic acid groups would make the aromatic ring highly unreactive towards further electrophilic substitution. Furthermore, the directing effects of these groups would not selectively favor bromination at the C4 position. The nitro group would direct to the C4 position (meta to -NO₂), but the carboxylic acid would direct to the C3 and C5 positions (meta to -COOH), and the fluorine would direct to the C4 and C6 positions (ortho and para to -F). This would likely result in a mixture of products with low overall yield, making this route inefficient.[11][12]
Conclusion
Based on a thorough analysis of synthetic strategies and the principles of electrophilic aromatic substitution, the most reliable and efficient route for the synthesis of this compound is through the oxidation of the 4-bromo-5-fluoro-2-nitrotoluene intermediate. This pathway offers superior control over regiochemistry, leading to a higher yield of the desired product. The synthesis of the toluene intermediate itself can be achieved through a logical sequence of bromination and nitration of 3-fluorotoluene, guided by the established directing effects of the substituents. While alternative routes starting from benzoic acid derivatives are conceivable, they are fraught with challenges related to poor regioselectivity and ring deactivation, rendering them less practical for large-scale production.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Oxidation of 4-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Retrosynthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid
This guide provides an in-depth exploration of a strategic retrosynthetic analysis and subsequent forward synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid, a valuable substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. The proposed synthetic route is designed for efficiency and regiochemical control, leveraging fundamental principles of organic chemistry.
Introduction: The Significance of Polysubstituted Aromatic Scaffolds
Highly functionalized benzene rings, such as this compound, are pivotal building blocks in the synthesis of complex organic molecules. The specific arrangement of bromo, fluoro, nitro, and carboxylic acid functionalities offers multiple reaction sites for further chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents and functional materials. The strategic placement of these substituents can significantly influence the physicochemical and biological properties of the final products.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis of this compound reveals a practical pathway starting from a commercially available precursor. The primary disconnection involves the carboxylic acid group, which can be logically traced back to the oxidation of a methyl group. This simplifies the target to a substituted toluene derivative.
Caption: Retrosynthetic analysis of this compound.
The key disconnections are:
-
C-C Bond Formation (Carboxylic Acid): The carboxylic acid can be installed via the oxidation of a methyl group. This is a robust and well-documented transformation. This leads to the key intermediate, 4-Bromo-5-fluoro-2-nitrotoluene .
-
C-Br Bond Formation (Bromination): The bromine atom can be introduced via electrophilic aromatic substitution. The directing effects of the existing fluoro and nitro groups on the toluene ring must be carefully considered to ensure the desired regioselectivity.
-
C-N Bond Formation (Nitration): The nitro group is also installed via electrophilic aromatic substitution on a fluorotoluene precursor.
This analysis points towards 4-Fluoro-toluene as a viable and commercially available starting material.
Forward Synthesis: From Starting Material to Final Product
The forward synthesis is designed as a three-step sequence, prioritizing regiochemical control and practical execution.
Caption: Proposed three-step forward synthesis workflow.
Step 1: Nitration of 4-Fluoro-toluene to 5-Fluoro-2-nitrotoluene
Expertise & Experience: The initial step involves the nitration of 4-fluoro-toluene. The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions ortho and para to these activating groups. The position ortho to the fluorine and meta to the methyl group is sterically hindered. Therefore, the major product will be the one where the nitro group is introduced at the position ortho to the methyl group and meta to the fluorine, which is 5-Fluoro-2-nitrotoluene .
Trustworthiness: The reaction is performed under standard nitrating conditions using a mixture of nitric acid and sulfuric acid.[1][2] The reaction temperature is carefully controlled to minimize the formation of dinitrated byproducts.
Experimental Protocol:
| Reagent/Parameter | Quantity | Moles |
| 4-Fluoro-toluene | 11.0 g | 0.1 |
| Sulfuric acid (98%) | 30 mL | - |
| Nitric acid (70%) | 8.0 mL | ~0.12 |
| Temperature | 0-10 °C | - |
Methodology:
-
To a stirred solution of 4-fluoro-toluene in concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by pouring it onto crushed ice.
-
The precipitated product is filtered, washed with cold water until neutral, and dried.
-
Recrystallization from ethanol affords pure 5-fluoro-2-nitrotoluene.
Step 2: Bromination of 5-Fluoro-2-nitrotoluene to 4-Bromo-5-fluoro-2-nitrotoluene
Expertise & Experience: The regioselective bromination of 5-fluoro-2-nitrotoluene is a critical step. The nitro group is a strong deactivating group and a meta-director. The fluorine atom is a deactivating ortho, para-director, and the methyl group is an activating ortho, para-director. The position between the fluorine and methyl groups is activated by both and is the most likely site for electrophilic substitution. The use of a catalyst like silver nitrate can enhance the electrophilicity of bromine.[3]
Trustworthiness: The protocol is adapted from a known procedure for the bromination of a similar substrate.[3] The reaction conditions are chosen to favor the desired isomer.
Experimental Protocol:
| Reagent/Parameter | Quantity | Moles |
| 5-Fluoro-2-nitrotoluene | 15.5 g | 0.1 |
| Bromine | 17.6 g (5.6 mL) | 0.11 |
| Sulfuric acid (98%) | 60 mL | - |
| Silver nitrate | 2.2 g | 0.013 |
| Temperature | 0-5 °C | - |
Methodology:
-
A mixture of 5-fluoro-2-nitrotoluene and silver nitrate in concentrated sulfuric acid is cooled to 0 °C.
-
Bromine is added dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for 1 hour at 0-5 °C and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by pouring it onto ice water.
-
The solid precipitate is collected by filtration, washed with a sodium bisulfite solution to remove excess bromine, and then with water.
-
The crude product is purified by column chromatography or recrystallization to yield 4-Bromo-5-fluoro-2-nitrotoluene.[3]
Step 3: Oxidation of 4-Bromo-5-fluoro-2-nitrotoluene to this compound
Expertise & Experience: The final step is the oxidation of the methyl group to a carboxylic acid. This is a standard transformation that can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate in an acidic or basic medium.[1][4] Oxidation under basic conditions with KMnO₄ is often preferred for its efficiency and cleaner reaction profile.
Trustworthiness: This oxidation method is a well-established and reliable procedure for converting alkylbenzenes to benzoic acids.[4][5]
Experimental Protocol:
| Reagent/Parameter | Quantity | Moles |
| 4-Bromo-5-fluoro-2-nitrotoluene | 23.4 g | 0.1 |
| Potassium permanganate | 47.4 g | 0.3 |
| Sodium hydroxide | 8.0 g | 0.2 |
| Water | 500 mL | - |
| Temperature | 95-100 °C | - |
Methodology:
-
A mixture of 4-Bromo-5-fluoro-2-nitrotoluene, sodium hydroxide, and water is heated to reflux.
-
Potassium permanganate is added portion-wise over a period of 2-3 hours to the refluxing mixture.
-
After the addition is complete, the mixture is refluxed until the purple color of the permanganate disappears.
-
The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.
-
The combined filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 1-2.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Conclusion
This guide outlines a robust and logical synthetic strategy for the preparation of this compound. By carefully considering the principles of retrosynthetic analysis and the directing effects of substituents in electrophilic aromatic substitution, a high-yielding and regioselective synthesis can be achieved. The provided protocols are based on established chemical literature and offer a reliable foundation for researchers in the fields of drug discovery and materials science.
References
-
Liskon Biological. Synthesis method of p-Nitrobenzoic acid. (2024-08-21). Available at: [Link]
-
YouTube. Retrosynthesis and synthesis of 3-Nitrobenzaldehyde. (2024-12-28). Available at: [Link]
-
YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020-03-29). Available at: [Link]
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. (2024-02-28). Available at: [Link]
-
Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. (2025-07-31). Available at: [Link]
-
Quora. What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. (2018-04-18). Available at: [Link]
-
Sourcing 4-Bromo-5-fluoro-2-nitrotoluene: Your Guide to Chinese Manufacturers. Available at: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). Available at: [Link]
- Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
-
Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]
-
Chemistry LibreTexts. Nitration and Sulfonation of Benzene. Available at: [Link]
- Google Patents. US4007223A - Method of preparing p-nitrobenzoic acid.
-
Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link]
-
YouTube. How to convert toluene into p-nitrobenzoic acid | Organic Chemistry Conversions. (2020-05-14). Available at: [Link]
-
csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available at: [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. (2025-01-02). Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
Sources
The 4-Bromo-5-fluoro-2-nitrobenzoic Acid Scaffold: A Technical Guide to Regioselective Functionalization
Executive Summary: The "Tri-Vector" Advantage
In the landscape of medicinal chemistry intermediates, 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1020717-99-0) represents a high-value "tri-vector" scaffold. Unlike simple benzoic acid derivatives, this molecule offers three distinct, orthogonal handles for chemical modification:
-
C1-Carboxyl: The anchor for heterocycle formation (Quinazolines, Quinolones, Benzimidazoles).
-
C5-Fluoro (Activated): A highly labile site for SNAr displacement due to the para-nitro activation.
-
C4-Bromo (Latent): A robust handle for Palladium-catalyzed cross-coupling, orthogonal to the fluorine reactivity.
This guide details the strategic manipulation of these handles to access two critical drug classes: 7-substituted-6-fluoroquinolones (next-gen antibiotics) and 6,7-disubstituted quinazolinones (kinase inhibitors).
Reactivity Architecture & Regiocontrol Logic
The core challenge—and opportunity—with this scaffold is the differential reactivity of the halogen substituents.[1] Understanding the electronic influence of the nitro group is the key to regiocontrol.
The Electronic Map
-
Nitro Group (C2): Strongly electron-withdrawing (EWG). It activates positions ortho and para to it for Nucleophilic Aromatic Substitution (SNAr).
-
Fluorine (C5): Located para to the Nitro group. This alignment creates a "super-electrophilic" site. Nucleophiles (amines, alkoxides) will displace this Fluorine rapidly under mild conditions.
-
Bromine (C4): Located meta to the Nitro group. It lacks resonance activation for SNAr. Consequently, it remains intact during C5-displacement, preserving it for later Transition Metal Catalysis (Suzuki, Buchwald-Hartwig).
The Strategic Switch
The chemist must make a binary choice at step one:
-
Strategy A (Preserve Fluorine): If the target is a Fluoroquinolone (where C6-F is essential for bioactivity), do NOT perform SNAr at this stage. Proceed immediately to Nitro reduction or core construction.
-
Strategy B (Displace Fluorine): If the target is an EGFR inhibitor (requiring alkoxy/amino tails at C6), perform SNAr first . The Nitro group must be present to activate this displacement.
Workflow A: Synthesis of the 7-Bromo-6-Fluoroquinolone Core
Target Application: Next-Generation Fluoroquinolone Antibiotics
This workflow preserves the C5-Fluorine (becoming C6 in the quinolone) and prepares the C4-Bromine (becoming C7) for late-stage amination (e.g., piperazine attachment).
Protocol 1: The Modified Gould-Jacobs Cyclization
Prerequisite: Convert the acid to the methyl ester (Standard Fischer Esterification).
Step 1: Nitro Reduction
-
Reagents: Iron powder (5 eq), NH4Cl (saturated aq), Ethanol/Water (4:1).
-
Conditions: Reflux, 2 hours.
-
Mechanism: Chemoselective reduction of NO2 to NH2 without dehalogenation. (Avoid H2/Pd as it may debrominate).
-
Checkpoint: Product should show disappearance of NO2 peaks in IR and shift in NMR.
Step 2: Enamine Formation
-
Reagents: 1 eq. Methyl 2-amino-4-bromo-5-fluorobenzoate + 1.1 eq. Diethyl ethoxymethylenemalonate (EMME).
-
Conditions: 110°C, neat or in Toluene, 3 hours.
-
Observation: Evolution of ethanol indicates reaction progress.
Step 3: Thermal Cyclization
-
Reagents: Diphenyl ether (solvent).
-
Conditions: 250°C (flash heating).
-
Product: Ethyl 7-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate .
-
Why this works: The high temperature drives the intramolecular SNAr-like attack of the aromatic carbon on the ester, closing the ring.
Step 4: Late-Stage Diversification (C7)
-
The resulting quinolone has a Bromine at C7.[2] This is now activated by the 4-keto/3-carboxy system.
-
Reaction: SNAr with Piperazine (neat, 120°C) or Buchwald-Hartwig coupling.
-
Result: A Ciprofloxacin analog with unique substitution potential.
Workflow B: Synthesis of 6-Alkoxy-Quinazolinones
Target Application: EGFR/Kinase Inhibitors
This workflow exploits the para-nitro activation to install solubilizing groups (ethers, amines) at C5 before building the heterocycle.
Protocol 2: The "Nitro-First" SNAr Sequence
Step 1: Regioselective C5-Displacement
-
Reagents: 1.1 eq. Sodium Methoxide (or complex alcohol alkoxide) in THF/DMF.
-
Conditions: 0°C to RT, 1 hour.
-
Mechanism: The methoxide attacks C5. The Meisenheimer complex is stabilized by the para-nitro group. The Bromine at C4 (meta) is untouched.
-
Outcome: 4-Bromo-5-methoxy-2-nitrobenzoic acid.
Step 2: Reductive Cyclization to Quinazolinone
-
Reagents: Formamide (excess), Sodium Dithionite (Na2S2O4) or Fe/HCl.
-
Conditions: Reflux.[6]
-
Transformation: The Nitro is reduced to Amine, which condenses with Formamide to close the pyrimidine ring.
-
Product: 7-Bromo-6-methoxyquinazolin-4(3H)-one .
Step 3: C7-Carbon Coupling
-
Reagents: Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3.
-
Conditions: Suzuki-Miyaura Coupling.[7]
-
Result: A bi-aryl quinazolinone core common in kinase inhibitors.
Decision Matrix & Data Summary
Table 1: Comparative Reactivity of Halogen Substituents
| Feature | C5-Fluorine | C4-Bromine |
| Position vs. NO₂ | Para (Activated) | Meta (Deactivated) |
| SɴAr Reactivity | High (Displaced by amines/alkoxides) | Low (Stable under mild SɴAr) |
| Pd-Coupling | Poor (C-F bond too strong) | Excellent (Oxidative addition facile) |
| Fate in Quinolone | Becomes C6 (Bioactive F-site) | Becomes C7 (Leaving group) |
| Fate in Quinazolinone | Becomes C6 (Solubilizing tail site) | Becomes C7 (Core extension site) |
Visualizing the Divergent Pathways
The following diagram illustrates the critical branching point based on the desired final scaffold.
Figure 1: Divergent synthesis pathways. Route A preserves the fluorine for bioactivity; Route B utilizes the fluorine's reactivity for structural modification.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29919248, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Quinazolinones. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1020717-99-0 | this compound - AiFChem [aifchem.com]
- 4. 1020717-99-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-Bromo-5-fluoro-2-nitrobenzoic acid as a building block in medicinal chemistry
As a cornerstone for innovation in drug discovery, the selection of appropriate building blocks is paramount. 4-Bromo-5-fluoro-2-nitrobenzoic acid is a trifunctionalized scaffold that offers a strategic entry point into a diverse range of complex molecular architectures. Its unique arrangement of a carboxylic acid, a nitro group, and two distinct halogen atoms (bromine and fluorine) provides medicinal chemists with orthogonal chemical handles for sequential and site-selective modifications. This guide delves into the strategic applications of this versatile reagent, providing detailed protocols and mechanistic insights for its use in the synthesis of high-value pharmaceutical intermediates, with a particular focus on the development of targeted therapies like PARP and kinase inhibitors.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1020717-99-0 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [2] |
| Molecular Weight | 264.00 g/mol | [2] |
| Appearance | White to off-white powder | Generic supplier data |
| Melting Point | Not widely reported; requires experimental determination | |
| Polar Surface Area | 83.1 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
Core Application I: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors represent a significant breakthrough in oncology, particularly for treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3] The mechanism, known as synthetic lethality, has established PARP as a critical therapeutic target.[3] A common structural feature of many PARP inhibitors is a carboxamide moiety, which mimics the nicotinamide portion of the natural NAD+ substrate, forming key hydrogen bonds in the enzyme's active site.[4] this compound is an ideal starting material for constructing this pharmacophore.
Strategic Rationale
The carboxylic acid group of the building block serves as the direct precursor to the essential carboxamide group. The nitro group, after reduction to an amine, can be used to construct fused heterocyclic systems common in advanced PARP inhibitors like Talazoparib.[5] The bromine and fluorine atoms provide sites for further diversification and tuning of pharmacokinetic properties through reactions like palladium-catalyzed cross-couplings.
Synthetic Workflow: From Building Block to Core Intermediate
The general pathway involves an initial amidation of the carboxylic acid, followed by strategic modifications at the halogen positions and transformation of the nitro group.
Caption: General workflow for PARP inhibitor synthesis.
Application Protocol 1: Amide Bond Formation
This protocol details the conversion of the carboxylic acid to a carboxamide, a crucial first step in synthesizing many PARP inhibitors. The method proceeds through an acyl chloride intermediate for high reactivity.
Objective: To synthesize N-Aryl-4-bromo-5-fluoro-2-nitrobenzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline (or other desired amine)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM (5 mL per mmol of acid).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Causality Insight: Using SOCl₂ to form the acyl chloride is highly efficient. The byproducts are gaseous, which drives the reaction to completion and simplifies purification.
-
Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM (5 mL per mmol).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (2.0 eq) in anhydrous DCM.[3]
-
Cool the amine solution to 0°C in an ice bath.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.
-
Causality Insight: The reaction is performed at 0°C to control its exothermicity. The excess base is crucial to neutralize the HCl generated, preventing the protonation of the reacting amine.[3]
-
Allow the reaction to warm to room temperature and stir for 18 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[3]
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide.
-
Core Application II: Synthesis of Fused Heterocyclic Kinase Inhibitors
The unique substitution pattern of this compound makes it an excellent precursor for constructing fused heterocyclic systems, which are privileged scaffolds in many kinase inhibitors.[6] The synthesis of compounds like AZD9291 (Osimertinib) involves the creation of complex heterocyclic cores where precise substituent placement is key.[7]
Strategic Rationale
The synthetic strategy leverages the different reactivities of the functional groups:
-
Bromine: Serves as a handle for C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl moieties.
-
Nitro Group: Acts as a precursor to an amino group via reduction. This newly formed amine is positioned ortho to the newly introduced substituent.
-
Intramolecular Cyclization: The amine can then react with a suitable functional group on the adjacent substituent to form a fused heterocyclic ring (e.g., quinazolinone, benzimidazole).
Synthetic Workflow: Building a Fused Ring System
This workflow illustrates the power of sequential, site-selective reactions starting from the building block.
Caption: Pathway to fused heterocycles via cross-coupling and cyclization.
Application Protocol 2: Suzuki Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki coupling of the methyl ester of the title compound with an arylboronic acid. The ester form is often used to avoid potential side reactions with the carboxylic acid.
Objective: To synthesize Methyl 4-aryl-5-fluoro-2-nitrobenzoate.
Materials:
-
Methyl 4-bromo-5-fluoro-2-nitrobenzoate (prepared by esterification of the acid)[8][9]
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard reflux and purification apparatus
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add Methyl 4-bromo-5-fluoro-2-nitrobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality Insight: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Maintaining an inert atmosphere is critical for catalytic efficiency.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Finally, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Mechanistic Note: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
References
- Vertex AI Search. (n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid. Retrieved January 31, 2026.
- Chem-Impex. (n.d.). 2-Fluoro-4-nitrobenzoic acid. Retrieved January 31, 2026.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Echemi. (n.d.). 4-BroMo-5-fluoro-2-nitro-benzoic acid Methyl ester. Retrieved January 31, 2026.
-
PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved January 31, 2026, from [Link]
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved January 31, 2026.
-
ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved January 31, 2026, from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Retrieved January 31, 2026, from [Link]
- BLD Pharm. (n.d.). 1020717-99-0|this compound. Retrieved January 31, 2026.
-
MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved January 31, 2026, from [Link]
- Guidechem. (n.d.). 4-BroMo-5-fluoro-2-nitro-benzoic acid Methyl ester 1220886-29-2 wiki. Retrieved January 31, 2026.
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved January 31, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved January 31, 2026, from [Link]
Sources
- 1. 1020717-99-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
Application Note: A Robust HPLC Method for the Analysis of 4-Bromo-5-fluoro-2-nitrobenzoic Acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromo-5-fluoro-2-nitrobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and accurate quantification critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The developed method is suitable for researchers, scientists, and drug development professionals involved in quality control and stability testing. The protocol herein provides a comprehensive guide, from understanding the analyte's properties to method validation, ensuring scientific integrity and logical workflow.
Introduction: The Rationale Behind the Method
This compound (C₇H₃BrFNO₄, MW: 264.01 g/mol ) is a substituted aromatic carboxylic acid.[1] The presence of electron-withdrawing groups (nitro, bromo, and fluoro) and a carboxylic acid moiety dictates its chemical and physical properties, which in turn inform the HPLC method development. A reversed-phase HPLC method is the logical choice for this analyte due to its aromatic nature and moderate hydrophobicity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted pKa | ~1.8 | ACD/Labs Percepta[2] |
| Predicted XLogP3 | 2.1 | [4] |
| UV Absorption | Expected in the 210-270 nm range | Inferred from similar nitroaromatic compounds[5][6] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | Inferred from related compounds[7] |
HPLC Method and Protocols
This section details the instrumental conditions and step-by-step protocols for the analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. | Standard equipment for pharmaceutical analysis. |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the moderately nonpolar analyte.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. Phosphoric acid is a common and effective buffer for this pH range. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff (~190 nm), making it suitable for UV detection at lower wavelengths.[9] |
| Gradient Elution | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (equilibration) | A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with different polarities, providing a good peak shape and resolution within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm. A PDA detector can be used to identify the optimal wavelength.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid (~85%) to a 1 L volumetric flask.
-
Add approximately 800 mL of HPLC-grade water and mix.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with HPLC-grade water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm membrane filter before use.
Diluent (Acetonitrile:Water, 50:50 v/v):
-
Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 250 mL volumetric flask.
-
Add approximately 150 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified.
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) for peak area: ≤ 2.0%
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard (e.g., 50-150% of the working concentration) should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80-120% of the test concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known concentration (e.g., a spiked placebo) at different levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate preparations of the sample at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Workflow Diagrams
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Logic
Caption: Logical flow of HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By carefully considering the physicochemical properties of the analyte and following established guidelines for method development and validation, this protocol ensures the generation of accurate and precise data. This method is well-suited for routine quality control and stability testing in pharmaceutical research and development.
References
-
ACD/Labs. (n.d.). ACD/pKa DB. Advanced Chemistry Development. Retrieved January 31, 2026, from [Link]
-
ChemAxon. (n.d.). pKa Plugin. Retrieved January 31, 2026, from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved January 31, 2026, from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 31, 2026, from [Link]
-
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 31, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29919248, this compound. Retrieved January 31, 2026, from [Link].
-
Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Retrieved January 31, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved January 31, 2026, from [Link]
- Sun, B., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
-
The LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved January 31, 2026, from [Link]
- Toci, A., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
- Ungnade, H. E., & Lamb, R. W. (1952). The Absorption Spectra of Benzoic Acid and Esters. Journal of the American Chemical Society, 74(15), 3789–3794.
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. database.ich.org [database.ich.org]
GC-MS Analysis of 4-Bromo-5-fluoro-2-nitrobenzoic Acid Derivatives
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-Bromo-5-fluoro-2-nitrobenzoic acid (BFNBA) , a critical pharmacophore intermediate used in the synthesis of fluoroquinolone antibiotics and novel heterocyclic APIs.[1][2][3] Due to the high polarity and thermal lability of the carboxylic acid and nitro moieties, direct GC analysis is prone to peak tailing and on-column decarboxylation. This guide provides a validated Two-Path Derivatization Strategy —rapid Silylation (BSTFA) for high-throughput screening and Methylation (BF3-MeOH) for stability studies—ensuring precise quantification and structural confirmation.[1][2][3]
Introduction & Chemical Context
This compound (CAS: 64695-92-7) serves as a scaffold for nucleophilic aromatic substitution (
Analytical Challenges
-
Volatility: The free acid form interacts strongly with silanol groups in the GC column stationary phase, leading to severe peak tailing and adsorption.
-
Thermal Instability: The ortho-nitro group facilitates thermal decarboxylation in the injection port (
C), generating artifacts (e.g., 1-bromo-2-fluoro-5-nitrobenzene) that skew purity results.[1][2][3] -
Halogen Identification: The presence of Bromine (
) and Fluorine ( ) creates specific isotopic signatures essential for confirming synthetic substitution success.[3]
Experimental Protocol
Reagents and Standards
-
Analyte: this compound (>98% purity).
-
Internal Standard (IS): 2,4-Dichlorobenzoic acid (surrogate for retention time locking).[1][2][3]
-
Derivatization Reagent A (Rapid): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[2][3]
-
Derivatization Reagent B (Stable): Boron Trifluoride (
) in Methanol (14% w/v).[2][3] -
Solvents: Anhydrous Pyridine, Ethyl Acetate (HPLC Grade).[3]
Workflow Logic
The following diagram illustrates the decision matrix for sample preparation, ensuring the correct method is chosen based on the analytical goal (Speed vs. Stability).
Figure 1: Decision matrix for derivatization pathways.[1][2][3] Method A is preferred for immediate QC; Method B is required for overnight autosampler queues.
Step-by-Step Derivatization
Method A: Silylation (TMS Ester)
Best for: Rapid purity checks and moisture-free samples.[1][2][3]
-
Weigh 5.0 mg of sample into a 2 mL GC vial.
-
Add 50 µL of Internal Standard solution (1 mg/mL in Ethyl Acetate).
-
Add 100 µL anhydrous Pyridine (catalyst/solvent).
-
Add 150 µL BSTFA + 1% TMCS.
-
Cap and vortex for 30 seconds.
-
Incubate at 65°C for 30 minutes .
-
Critical: Cool to room temperature and inject directly. Do not add aqueous solvents.[1][2][3]
Method B: Methylation (Methyl Ester)
Best for: Robust quantification and samples containing trace water.[3]
-
Weigh 5.0 mg of sample into a reaction tube.
-
Add 1.0 mL of
-Methanol (14%).[1][2][3] -
Heat at 70°C for 45 minutes in a heating block.
-
Cool and add 1.0 mL of Saturated
(to neutralize acid) and 1.0 mL of Hexane. -
Transfer the top Hexane layer (containing the methyl ester) to a GC vial.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, 5% phenyl phase ideal for halogenated aromatics.[1][2][3] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution of isomers.[2][3] |
| Inlet Temp | 250°C | Sufficient for volatilization; Split 20:1 to prevent saturation.[1][2][3] |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp prevents thermal degradation; high final temp elutes dimers.[2][3] |
| Transfer Line | 280°C | Prevents condensation of high-boiling esters.[1][2][3] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching.[2][3] |
| Mass Range | 50 – 450 m/z | Covers molecular ion ( |
Results & Discussion
Chromatographic Performance
The derivatized product (TMS ester or Methyl ester) yields a sharp, symmetrical peak. Under the prescribed conditions:
-
TMS Ester RT: ~9.4 min[1]
-
Methyl Ester RT: ~8.8 min (Elutes earlier due to lower MW).
Mass Spectral Interpretation (TMS Ester)
The mass spectrum provides definitive structural confirmation.[2][3] The presence of Bromine results in a characteristic 1:1 doublet for the molecular ion and any fragment retaining the bromine atom.
Theoretical Fragmentation Pathway (TMS Derivative):
Figure 2: Proposed fragmentation pathway for the TMS-ester derivative. The doublet pattern at m/z 247/249 is the diagnostic quantifier ion.
Validation Metrics
-
Linearity:
over 10–500 µg/mL range.[1][2][3] -
Limit of Detection (LOD): ~0.5 µg/mL (SIM mode using m/z 247).[2][3]
-
Recovery: >95% for Method B (Methylation); Method A is qualitative unless strictly timed.[2][3]
Troubleshooting & Self-Validation
To ensure data integrity, verify the following "Pass/Fail" criteria before releasing results:
-
The "King's Crown" Check: Zoom into the molecular ion cluster.[2] You must see two peaks of nearly equal height separated by 2 m/z units (79Br/81Br).[2][3] If the M+2 peak is <10% of M, the bromine has been lost (dehalogenation) or the peak is an impurity.
-
Peak Tailing Factor: If the tailing factor > 1.5, the derivatization is incomplete. Add more reagent and re-incubate.[2][3]
-
Ghost Peaks: Appearance of a peak at [M-44] suggests decarboxylation of the underivatized acid in the injector.[2][3] Lower inlet temperature or increase derivatization time.
References
-
PubChem. (2025).[1][2][3] this compound | C8H6FNO4.[1][2][3] National Library of Medicine.[2][3] [Link][2][3]
-
Phenomenex. (2024).[1][2][3][4] Guide to Silylation for GC Analysis of Polar Acids. [Link]
-
National Institutes of Health (NIH). (2023).[2][3] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. [Link]
Sources
Application Note: Role of 4-Bromo-5-fluoro-2-nitrobenzoic Acid in API Synthesis
Abstract
This technical guide details the strategic utility of 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1020717-99-0) as a divergent high-value intermediate in the synthesis of next-generation kinase inhibitors. Specifically, we analyze its critical role in constructing 5-bromo-4-fluoro-1H-indazole and 4-bromo-5-fluoro-1H-indole-7-carboxylic acid scaffolds—core motifs found in TRK inhibitors (e.g., Selitrectinib/LOXO-195) and BTK inhibitors. This protocol provides optimized synthetic workflows, mechanistic insights into cyclization pathways, and quality control parameters for pharmaceutical manufacturing.
Introduction: The "Orthogonal Handle" Advantage
In modern medicinal chemistry, This compound is prized for its high density of functional handles. It presents a "tetrad" of reactivity that allows for divergent synthesis:
-
C-1 Carboxylic Acid: Serves as an anchor for esterification, amidation, or decarboxylation.
-
C-2 Nitro Group: A latent nitrogen source for cyclization (indazoles/indoles) or reduction to anilines.
-
C-4 Bromine: A handle for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or metallation.
-
C-5 Fluorine: Modulates pKa and metabolic stability; enables SNAr reactions in specific electronic contexts.
This substitution pattern is specifically designed to access bicyclic heteroaromatics where the fluorine atom at the C-4 or C-5 position of the final ring system is crucial for potency and selectivity in kinase binding pockets.
Key Applications & Case Studies
Case Study A: Synthesis of TRK Inhibitor Scaffolds (Indazoles)
The reduction of the nitro group followed by diazotization allows for the formation of 5-bromo-4-fluoro-1H-indazole . This scaffold is a structural bioisostere used in Typomyosin Receptor Kinase (TRK) inhibitors like Selitrectinib (LOXO-195) , designed to overcome resistance mutations (e.g., solvent front mutations) in solid tumors.[1]
Case Study B: Synthesis of BTK Inhibitors (Indoles)
Using the Bartoli Indole Synthesis , the nitrobenzoic acid is converted directly into 4-bromo-5-fluoro-1H-indole-7-carboxylic acid . This intermediate is critical for developing Bruton's Tyrosine Kinase (BTK) inhibitors, where the C-7 carboxyl group allows for further elaboration into amide-linked pharmacophores.
Divergent Synthesis Protocols
The following workflows detail the transformation of the starting material into two distinct API precursors.
Pathway A: Synthesis of 5-Bromo-4-fluoro-1H-indazole
Mechanism: Reductive cyclization via a diazonium intermediate.
| Step | Reagent/Condition | Process Description | Critical Parameter |
| 1 | MeOH, H₂SO₄, Reflux | Esterification: Convert acid to methyl ester to protect the carboxyl group. | Monitor H₂O removal to drive equilibrium. |
| 2 | Fe powder, NH₄Cl, EtOH/H₂O | Nitro Reduction: Chemoselective reduction of -NO₂ to -NH₂ (aniline). | Temp < 80°C to prevent debromination. |
| 3 | NaNO₂, HCl (aq), 0°C | Diazotization: Formation of the diazonium salt. | Maintain T < 5°C to avoid decomposition. |
| 4 | Na₂SO₃ or SnCl₂ | Reduction/Cyclization: Reduction of diazonium to hydrazine, followed by spontaneous cyclization. | pH control is vital for ring closure. |
Pathway B: Synthesis of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid
Mechanism: Bartoli Indole Synthesis (Vinyl Grignard Addition).
Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to -50°C .
-
Grignard Addition: Add Vinylmagnesium bromide (3.0 - 4.0 eq) dropwise.
-
Note: The reaction requires excess Grignard reagent because the first equivalent deprotonates the carboxylic acid.
-
-
Reaction: Stir at -40°C to -20°C for 1-2 hours. The vinyl group attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement.
-
Quench: Pour into saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallize from Toluene/Heptane.
Yield Expectation: 40-55% (Moderate yield is typical for Bartoli synthesis due to steric crowding).
Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways available from this single starting material.
Caption: Divergent synthesis pathways converting the nitrobenzoic acid precursor into Indazole (TRK) and Indole (BTK) scaffolds.
Quality Control & Troubleshooting
Critical Impurity Profile
When sourcing or synthesizing this intermediate, monitor for the following impurities via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA):
-
Debrominated Analog: 5-Fluoro-2-nitrobenzoic acid.[2][3] (Arises from aggressive reduction conditions).
-
Regioisomers: 2-Bromo-5-fluoro-4-nitrobenzoic acid. (Check 1H-NMR coupling constants; J_H-F values differ).
-
Inorganic Salts: Residual iron or tin if reduction steps are not worked up with chelating agents (EDTA).
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
-
Handling: The nitro group poses a potential thermal hazard. Avoid heating the dry solid above 100°C.
-
Bartoli Reaction: The addition of vinylmagnesium bromide to nitro compounds is highly exothermic. Strict temperature control (-50°C) is mandatory to prevent runaway reactions.
References
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-nitrobenzoic acid derivatives and applications. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 29919248, this compound. Retrieved from
-
European Patent Office. (2017).[4] Pyrazolopyridine derivative having GLP-1 receptor agonist effect (EP 4134367 A1). (Describes synthesis of 5-bromo-4-fluoro-indazole intermediates). Retrieved from
-
American Chemical Society. (2023). Enantioselective and Step-Economic Synthesis of Repotrectinib Intermediates. Organic Process Research & Development. Retrieved from (Generalized link for OPRD context)
-
ChemicalBook. (2023). Synthesis and properties of this compound. Retrieved from
Sources
- 1. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1020717-99-0 | this compound - AiFChem [aifchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-5-fluoro-2-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Bromo-5-fluoro-2-nitrobenzoic acid. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of your final compound.
Purification Strategy Overview
The purification of this compound, like many substituted benzoic acids, hinges on exploiting the physicochemical differences between the target molecule and potential impurities. The acidic nature of the carboxylic acid group is the most powerful handle for separation, followed by polarity differences that allow for effective recrystallization and chromatography.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound and where do they come from?
A1: Understanding the potential impurities is critical for designing an effective purification strategy. The impurities are almost always products of the synthetic route used. Common sources include:
-
Unreacted Starting Materials: If the synthesis involves the oxidation of a methyl group (e.g., from a substituted toluene), the corresponding toluene derivative may be present.[1][2]
-
Regioisomers: During bromination or nitration steps, electrophilic aromatic substitution can occur at different positions on the benzene ring, leading to isomeric impurities. The directing effects of the existing substituents determine the product distribution.[1][3]
-
Hydrolysis Byproducts: If a Sandmeyer reaction (diazotization followed by substitution) is used, the intermediate diazonium salt can react with water to form a hydroxy- (phenol) derivative, which is a common and often difficult-to-remove impurity.[4]
-
Inorganic Salts: Salts such as sodium sulfate, magnesium sulfate, or sodium chloride from reaction workups can be carried over into the crude product.
-
Residual Oxidizing Agents: If an oxidation reaction was performed (e.g., with KMnO₄ or Na₂Cr₂O₇), residual chromium or manganese salts can contaminate the product.[2][5]
Q2: My crude product is a pale yellow/brown solid. Is this normal and how can I decolorize it?
A2: A pale yellow color is common for nitro-aromatic compounds. However, a distinct brown or dark color often indicates the presence of polymeric or oxidized organic impurities. The most effective method for color removal is treatment with activated charcoal during recrystallization.
Causality: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, colored impurity molecules, while the smaller desired product molecules remain in solution.
Protocol: Decolorization During Recrystallization
-
Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent (see Q4).
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the flask and reheat to boiling for 2-5 minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[6] The filtrate should be significantly less colored.
-
Allow the filtrate to cool slowly to crystallize the purified product.
Q3: What is the most robust, first-pass purification method for this compound?
A3: For a carboxylic acid like this, a simple acid-base extraction is an exceptionally effective first step to remove neutral or basic impurities. This is often followed by a straightforward precipitation.
Causality: The acidic proton of the carboxylic acid readily reacts with a base (e.g., NaOH) to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials) will not dissolve in the aqueous base and can be removed by extraction with an organic solvent. Re-acidification of the aqueous layer protonates the carboxylate, causing the purified, water-insoluble carboxylic acid to precipitate.[5][7]
Protocol: Acid-Base Purification
-
Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract it 2-3 times with a 1M aqueous sodium hydroxide (NaOH) solution. Combine the aqueous layers.
-
Self-Validation: At this stage, you can back-extract the combined aqueous layers with the organic solvent one more time to remove any last traces of neutral impurities.
-
Cool the combined aqueous layers in an ice bath and, with stirring, slowly add concentrated hydrochloric acid (HCl) until the pH is ~2. A precipitate of the purified product should form.[7]
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with ice-cold deionized water to remove inorganic salts.[8][9]
-
Dry the product under vacuum. Assess its purity via melting point or HPLC.
Q4: I'm struggling with recrystallization. How do I select the right solvent and troubleshoot common problems like "oiling out"?
A4: Recrystallization is a powerful technique but requires a carefully chosen solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]
Solvent Selection: A systematic approach is best. Test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling.
| Solvent System | Polarity | Boiling Point (°C) | Suitability Rationale |
| Water | High | 100 | Good for polar compounds; benzoic acids often have low solubility in cold water but higher solubility in hot water.[9] |
| Ethanol/Water | Tunable | 78-100 | A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then re-clarify with a drop of ethanol.[11] |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent for moderately polar compounds. |
| Toluene | Low | 111 | Good for less polar compounds; can be effective for aromatic systems. |
| Heptane/Ethyl Acetate | Tunable | 69-98 | Another excellent mixed-solvent system for fine-tuning solubility. |
Troubleshooting Common Recrystallization Issues:
Caption: Troubleshooting guide for common recrystallization problems.
Q5: Acid-base extraction and recrystallization are insufficient. What is the next step for purification?
A5: If structurally similar impurities, such as regioisomers, remain, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and elute more slowly, while non-polar compounds will travel through the column more quickly. By using a mobile phase of appropriate polarity, compounds can be separated.
Protocol: General Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC).[12] Screen solvent systems (e.g., heptane/ethyl acetate mixtures). The ideal system gives your desired product an Rf value of ~0.3-0.4 and shows separation from impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method typically yields better separation.
-
Elution: Run the mobile phase through the column, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified compound.
Q6: How can I definitively assess the purity of my final product?
A6: A combination of methods should be used to confirm both the identity and purity of your this compound.
| Analytical Technique | Principle | Information Provided & Interpretation |
| Melting Point (MP) | The temperature range over which a solid melts. | Pure crystalline solids have a sharp, narrow melting range. Impurities depress the melting point and broaden the range.[6][10] Compare your experimental value to the literature value. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. | Provides high-resolution separation. Purity is often determined by the area percentage of the main peak in the chromatogram.[4][13] An ideal method for quantitative purity assessment (>99.x%). |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Confirms the chemical structure. Integration of ¹H NMR signals can be used to quantify impurities if their signals are resolved from the product signals.[4] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, -NO₂ group). Useful for confirming identity but not for quantifying minor impurities.[4] |
References
- Vertex AI Search. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
- BenchChem. (n.d.). Synthesis routes of 4-Bromo-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile.
- ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- ResearchGate. (2025). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
Sources
- 1. quora.com [quora.com]
- 2. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
solvent effects on the reactivity of 4-Bromo-5-fluoro-2-nitrobenzoic acid
Topic: Solvent Effects on Reactivity & Stability
Document ID: TSC-BFNBA-001 Last Updated: January 31, 2026 Audience: Medicinal Chemists, Process Development Scientists[1][2][3]
Executive Summary: The Molecule's "Personality"
4-Bromo-5-fluoro-2-nitrobenzoic acid is a densely functionalized scaffold used primarily as a core for antibacterial agents and kinase inhibitors.[1][2][3] Its reactivity is defined by the "push-pull" dynamics of its substituents:
-
The "Hot" Spot (C5-Fluorine): Positioned para to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (
).[1][2][3] -
The "Cold" Spot (C4-Bromine): Positioned meta to the nitro group, the bromine is deactivated toward
but remains a prime handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2][3] -
The Instability Factor (C1-Carboxyl): The ortho-nitro group makes this molecule susceptible to thermal decarboxylation, a risk that is heavily solvent-dependent.[1][2][3]
Troubleshooting Module: Solubility & Dissolution
User Query: "I cannot get the starting material to dissolve completely in DCM or Toluene. What should I use?"
Technical Diagnosis
As a zwitterionic-capable benzoic acid derivative with high polarity, this molecule exhibits poor solubility in non-polar and chlorinated solvents.[1][2][3] Solubility is driven by hydrogen bonding and dipole-dipole interactions.[1][2][3]
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Rating | Suitability for | Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | High | Best for reaction rates; difficult to remove during workup.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Good | Low | Solvates nucleophiles, drastically slowing down |
| Ethers | THF, 1,4-Dioxane | Moderate | Medium | Good compromise for solubility vs. workup ease.[1][2][3] |
| Chlorinated | DCM, Chloroform | Poor | N/A | Not recommended for reaction; useful only for extraction after acidification.[1][2][3] |
| Hydrocarbons | Toluene, Hexanes | Insoluble | N/A | Antisolvents; use for precipitation.[1][2][3] |
Protocol: Dissolution Strategy
-
Primary Choice: Use DMF or DMSO (5–10 volumes) for reactions requiring heating >50°C.[1][2][3]
-
Secondary Choice: Use THF for lower temperature reactions.[1][2][3] If solubility is stubborn, add 1.05 eq. of a mild organic base (e.g., DIPEA) to generate the soluble carboxylate salt before adding the nucleophile.[2][3]
Troubleshooting Module: Reactivity (F-Displacement)
User Query: "My reaction with an amine nucleophile is extremely slow in Ethanol, even at reflux. Why?"
The Science: Solvent-Solute Interaction
The displacement of the C5-Fluorine follows an addition-elimination mechanism via a Meisenheimer Complex .[1][2][3]
-
The Trap (Protic Solvents): In alcohols (MeOH, EtOH), the solvent molecules form strong Hydrogen Bonds with your amine nucleophile.[1][2][3] This "cages" the nucleophile, increasing the activation energy required to attack the ring.[2][3]
-
The Solution (Polar Aprotic Solvents): Solvents like DMSO or DMF solvate the cation (counter-ion) well but leave the anionic/neutral nucleophile "naked" and highly reactive.[1][2][3]
Visualizing the Pathway
Caption: Solvent influence on nucleophile energy states. Polar aprotic solvents accelerate the reaction by exposing the nucleophile.[3]
Optimization Protocol
-
Switch Solvent: Change from Ethanol to DMF or DMSO .
-
Temperature: Maintain 60–80°C .
-
Base: Use K₂CO₃ (2-3 eq) to neutralize the HF byproduct. The carbonate base is poorly soluble in DMF, creating a heterogeneous mixture that moderates the pH, preventing side reactions.[1][2][3]
Troubleshooting Module: Stability (Decarboxylation)
User Query: "I see a new spot on TLC that matches the decarboxylated byproduct (3-bromo-4-fluoronitrobenzene). How do I stop this?"
Root Cause Analysis
2-Nitrobenzoic acids are prone to thermal decarboxylation.[1][2][3] The mechanism is often facilitated by:
-
High Temperatures (>100°C): Provides the activation energy for C-C bond cleavage.[1][2][3]
-
Basic Conditions: The carboxylate anion is the reactive species for decarboxylation.[1][2][3][4][5]
-
High-Boiling Solvents: Using DMSO allows users to unknowingly overheat the reaction.[1][2][3]
Prevention Guide
-
Temperature Limit: Do not exceed 90°C in basic media.
-
Esterification Strategy: If the reaction requires harsh conditions, convert the acid to a Methyl Ester (using MeOH/H₂SO₄) before attempting the
or Coupling.[2][3] The ester is thermally stable and prevents decarboxylation.[1][2][3] -
Solvent Acidification: During workup, ensure the quench is acidic (pH 3-4) immediately to reprotonate the carboxylic acid, which is more stable than the salt form at room temperature.[1][3]
FAQ: Selectivity (Bromine vs. Fluorine)
Q: Can I replace the Bromine instead of the Fluorine?
A: Not via
Q: Will the Fluorine interfere with Suzuki coupling at the Bromine?
A: Generally, no.[1][2][3] However, if you use a strong base (like KOtBu) in the Suzuki reaction, you might trigger background
-
Recommendation: Use weak bases (K₃PO₄ or Na₂CO₃) and non-nucleophilic solvents (Dioxane/Water) for Suzuki couplings on this substrate.[1][2][3]
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951).[1][2][3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1][2][3] Link[1][2][3] -
Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] Link[1][2][3]
-
Decarboxylation of 2-Nitrobenzoic Acids: Muhamad, D., & Siddiqui, R. (1966).[1][2][3] Thermal Decarboxylation of Nitrobenzoic Acids. Journal of the Chemical Society.[1][2][3][6] Link (General reference for ortho-nitro effect).[1][2][3]
-
Compound Data: PubChem. (2025).[1][2][3] this compound.[1][2][3][7] National Library of Medicine.[1][2][3] Link[1][2][3]
-
Reactivity of Fluoro-Nitrobenzenes: Terrier, F. (2013).[1][2][3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2][3] Link[1][2][3]
Sources
- 1. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
common pitfalls in the synthesis of multisubstituted arenes
Ticket Status: OPEN Subject: Troubleshooting Multisubstituted Arene Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Arene Architect’s Support Center. You are likely here because your latest NMR looks like a "forest of peaks" rather than the discrete multisubstituted benzene you designed.
Synthesizing arenes with ≥3 substituents (1,2,3- or 1,2,3,4-substitution patterns) is not merely "more of the same" compared to disubstituted systems. It introduces non-linear complications: Halogen Dance (HD) rearrangements that scramble regiochemistry, Protodeboronation that silently consumes your expensive boronic acids, and Steric Editing where your catalyst simply refuses to couple at the crowded site.
This guide treats these chemical failures as "Support Tickets." We analyze the symptom, diagnose the root cause, and provide a patch (protocol) to fix it.
Ticket #001: The Case of the Wandering Halogen
Symptom: You performed a directed ortho-lithiation (DoM) targeting the C2 position next to a directing group (DG). However, your electrophile ended up at C3 or C4, or you isolated a mixture of regioisomers.
Diagnosis: The Halogen Dance (HD) Reaction. When you generate a lithiated aryl halide, the species is often kinetically formed ortho to the DG. However, if the reaction temperature rises or the reaction time is prolonged, the lithium atom will migrate to a more thermodynamically stable position (usually stabilizing the carbanion between two substituents or adjacent to a halogen). This is mediated by the "dance" mechanism—a rapid lithium-halogen exchange between the lithiated species and a non-lithiated starting molecule.[1]
Root Cause Analysis:
-
Thermodynamics vs. Kinetics: The initial lithiation is kinetic (fastest deprotonation). The rearranged product is thermodynamic (most stable anion).
-
Base Choice: Using
-BuLi often triggers alkylation side reactions. LDA is standard, but LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is more sterically demanding and often kinetically selective.
Troubleshooting Protocol
-
The "Stopwatch" Method: If you want the kinetic product, quench immediately. HD is time-dependent.
-
The "Deep Freeze": Perform lithiation at -78 °C or below. The activation energy for the halogen migration is higher than for the initial deprotonation.
-
Invert Addition: Premix the electrophile with the substrate before adding the base (in situ trapping). This captures the kinetic anion before it can dance.
Visualization: The Halogen Dance Mechanism
The following diagram illustrates how the lithium "walks" across the ring via intermolecular exchange.
Caption: The "Dance" occurs when the kinetic lithio-species equilibrates to the thermodynamic position via intermolecular halogen exchange.
Ticket #002: The Vanishing Boronate
Symptom: In a Suzuki-Miyaura coupling involving a polyfluorinated or heteroaryl boronic acid, the boronic acid is consumed, but the cross-coupled product yield is <20%. Mass spec shows the formation of the de-borylated arene (Ar-H).
Diagnosis: Protodeboronation. Electron-deficient boronic acids (e.g., 2-pyridyl, polyfluoroaryl) are highly susceptible to hydrolytic cleavage of the C-B bond. This is catalyzed by both base (forming a boronate "ate" complex that protonates) and metal centers.[2]
Root Cause Analysis:
-
pH Sensitivity: High pH accelerates the formation of the boronate anion, which is the intermediate for both transmetallation (good) and protodeboronation (bad).
-
Concentration: High instantaneous concentration of the unstable boronic acid leads to decomposition faster than the catalytic turnover.
The Solution: MIDA Boronates (Slow Release Protocol)
To fix this, we switch from free boronic acids to MIDA (N-methyliminodiacetic acid) boronates . These are air-stable and hydrolyze slowly under aqueous basic conditions, keeping the standing concentration of the free boronic acid low (matching the catalyst turnover rate).
Slow Release Protocol (Burke Method):
-
Substrate: 1.0 equiv Aryl Halide, 1.2-1.5 equiv MIDA Boronate.
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is excellent for sterically demanding couplings).
-
Base/Solvent: K₃PO₄ (3.0 M aq) / Dioxane (5:1 ratio).
-
Temp: 60 °C.
-
Mechanism: The K₃PO₄ slowly hydrolyzes the MIDA ester, releasing the active boronic acid "just in time" for the palladium catalyst to grab it.
Data Table: Ligand & Boron Source Selection
| Scenario | Recommended Boron Source | Ligand/Catalyst System | Why? |
| Standard Aryl-Aryl | Boronic Acid / Pinacol Ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Cheap, robust, standard kinetics. |
| Sterically Hindered | Pinacol Ester | XPhos or SPhos Pd G3/G4 | Bulky biaryl phosphines facilitate oxidative addition and reductive elimination in crowded systems. |
| Unstable (2-Pyridyl) | MIDA Boronate | XPhos Pd G3 + Cu(OAc)₂ | MIDA prevents protodeboronation; Copper aids transmetallation of 2-pyridyl species. |
| Polyfluorinated | MIDA Boronate | SPhos Pd G3 | Electron-deficient rings deboronate rapidly; slow release is mandatory. |
Ticket #003: The Crowded Dance Floor (Steric Editing)
Symptom: You are attempting a C-H activation or cross-coupling on a 1,3-disubstituted arene to make the 1,2,3-trisubstituted product. The reaction fails or occurs at the distal (meta/para) position.
Diagnosis: Steric Inhibition & Catalyst Control Failure. The "concerted metalation-deprotonation" (CMD) pathway used in Pd-catalyzed C-H activation is highly sensitive to sterics. If the catalyst is too bulky, it will default to the most accessible C-H bond, not the one you want.
Troubleshooting Protocol
-
Ligand Switch: Use MPAA ligands (Mono-N-protected amino acids) like Ac-Gly-OH. These ligands are small and act as a proton shuttle, lowering the transition state energy for the crowded C-H cleavage.
-
Directing Group (DG) Upgrade: If using a weak DG (like a ketone), switch to a transient DG (like an amino acid or amine that forms a temporary imine) to force the catalyst into the ortho position.
Visualization: Decision Tree for Crowded Couplings
Caption: Logic flow for overcoming steric barriers in C-H functionalization.
Master Protocol: Iterative Synthesis of 1,2,3-Trisubstituted Arenes
Based on the work of Yu, Burke, and Dong.
Objective: Synthesize a 1,2,3-trisubstituted benzene from a mono-substituted precursor using sequential C-H activation and cross-coupling, avoiding halogen dance and regioselectivity errors.
Target Molecule: 2-Alkylated-3-Arylated Benzoic Acid Derivative.
Step 1: Directed Ortho-Iodination (The Anchor)
Avoids Halogen Dance by using thermodynamic control or immediate trapping.
-
Substrate:
-Methoxybenzamide (The amide is a strong DG). -
Reagents: Pd(OAc)₂ (5 mol%), I₂ (1.0 equiv), AgOAc (1.0 equiv).
-
Conditions: 100 °C, DCE solvent.
-
Outcome: Exclusive ortho-iodination. The Pd catalyst coordinates to the amide, forcing iodination at the C2 position.
-
Check: If you see di-iodination, lower the temp to 80 °C.
-
Step 2: Suzuki Coupling (The First Wing)
Uses MIDA Boronate to prevent side reactions.
-
Substrate: Product from Step 1 (2-iodo-benzamide).
-
Reagents: 4-Trifluoromethylphenyl MIDA boronate (1.2 equiv).
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%) (Robust catalyst for sterically hindered chlorides/iodides).
-
Conditions: K₃PO₄, THF/H₂O, 60 °C.
-
Outcome: 2-Aryl-benzamide. The MIDA slow-release prevents homocoupling of the boronate.
Step 3: C-H Olefination (The Second Wing)
Uses MPAA Ligand to access the crowded C3 position.
-
Substrate: Product from Step 2 (2-Aryl-benzamide).
-
Reagents: Ethyl Acrylate (1.5 equiv), Ag₂CO₃ (oxidant).
-
Catalyst: Pd(OAc)₂ (10 mol%) + Ac-Mono-N-protected Amino Acid (MPAA) ligand (20 mol%).
-
Conditions: 110 °C, HFIP (Hexafluoroisopropanol) solvent.
-
Outcome: The MPAA ligand enables the Pd to insert into the C-H bond at C6 (less hindered) or C3 (more hindered, depending on specific ligand tuning).
-
Note: For C3 selectivity (between the amide and the aryl group), use a bulky MPAA ligand to exploit "steric repulsion" from the other side, or switch to a Rh(III) catalyst which is often more sensitive to the directing group's geometry.
-
References
-
Schnürch, M., et al. (2007).[3] "Halogen dance reactions—A review." Chemical Society Reviews.[3][4] Link
-
Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
-
Engle, K. M., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. Link
-
Park, J., et al. (2017).[5] "Iterative C-H Functionalization Leading to Multiple Amidations of Anilides." Angewandte Chemie International Edition. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[3][4] Link
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Iterative C-H Functionalization Leading to Multiple Amidations of Anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hazardous Byproducts in 4-Bromo-5-fluoro-2-nitrobenzoic Acid Synthesis
Status: Active Support Tier: Level 3 (Senior Process Safety) Ticket Topic: Hazard Mitigation & Byproduct Management Applicable Compound: 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1220886-29-2 / Analogous intermediates)
Executive Safety Overview
User Question: What are the primary "invisible" hazards in this synthesis beyond standard acid burns?
Senior Scientist Response: While the corrosive nature of mixed acid (HNO₃/H₂SO₄) is obvious, the synthesis of This compound presents three specific, often underestimated hazards that require distinct management strategies:
-
Thermal Runaway Potential: The nitration of electron-deficient rings (like bromofluorobenzoic acid) often requires stronger forcing conditions (fuming HNO₃ or elevated temperatures) compared to simple benzene. This narrows the gap between the onset of reaction and the onset of decomposition (Time to Maximum Rate, TMRad).
-
NOx Evolution (The "Red Death"): The oxidation of the brominated ring or impurities can generate nitrogen dioxide (NO₂), a potent pulmonary irritant that can cause delayed pulmonary edema hours after exposure.
-
Fluoride Hydrolysis Risk: While the C-F bond is generally stable, local hot-spots (>50°C) in strongly acidic media can trigger hydrolysis, releasing trace Hydrogen Fluoride (HF). Treat all reactor headspace gases and acidic aqueous waste as potentially HF-bearing.
Critical Troubleshooting Guide (Q&A)
Category A: Reaction Control & NOx Management
Q: I am seeing brown fumes (NOx) immediately upon adding the nitric acid. Is this normal? A: No. Immediate heavy brown fumes indicate a side reaction (oxidation) or a temperature spike.
-
Diagnosis: Your addition rate is likely too fast, exceeding the cooling capacity of your jacket.
-
Immediate Action: Stop the addition. Increase impeller speed to maximize heat transfer. Check if the internal temperature has spiked >5°C above setpoint.
-
Prevention: Use a sub-surface addition dip tube for the nitric acid to prevent local concentration spikes at the surface. Ensure your scrubber system (NaOH) is active before addition starts.
Q: How do I distinguish between a controlled reaction and a thermal runaway precursor? A: Monitor the accumulation of the reagent.
-
The Rule: In a semi-batch nitration, the heat generation should be proportional to the acid addition rate.
-
Warning Sign: If you stop adding acid but the temperature continues to rise for more than 2-3 minutes, you have "accumulated" unreacted material that is now reacting all at once.
-
Protocol: Calculate the Adiabatic Temperature Rise (
). For nitro-benzoic acids, this is typically high (>150°C). Never allow the "accumulation" (unreacted HNO₃) to exceed 5-10% of the total volume.
Category B: Quenching & Work-Up Hazards[1]
Q: When quenching the reaction mixture onto ice, I hear a "popping" sound and see white mist. Is this HF? A: It is likely a mix of acid mist and flash-boiling solvent, but you must assume it contains HF traces.
-
Mechanism: The heat of hydration for H₂SO₄ is massive. If the quench is too fast, the water boils instantly at the interface, carrying acid droplets (aerosol).
-
The "White Mist" Protocol:
-
Stop: Halt the transfer immediately.
-
PPE Check: Ensure full face shield and acid-gas respirator are secure.
-
Adjustment: The ice bath must be a slurry (mobile), not a solid block. Agitation is critical.
-
Neutralization: Pre-charge the quench vessel with a small amount of urea (to scavenge nitrous acid) or use a dilute bicarbonate buffer if the product is stable, though standard procedure usually involves acidic quench followed by filtration.
-
Category C: Waste Management[2]
Q: Can I combine the mother liquor from filtration with my general organic waste solvents? A: ABSOLUTELY NOT.
-
The Hazard: The mother liquor contains spent mixed acid (HNO₃/H₂SO₄) and dissolved nitro-organics. Mixing this with ketones (acetone) or alcohols can form explosive peroxides or fulminates .
-
Correct Disposal:
-
Segregate: Label as "Oxidizing Acid Waste with Nitro-Organics."
-
Dilute: Ensure the acid concentration is <10% if possible before storage, or store in vented, glass/Teflon containers.
-
No Organics: Do not add acetone washes to this carboy.
-
Visual Workflows & Decision Trees
Figure 1: Safe Synthesis & Waste Segregation Workflow
This diagram outlines the critical control points (CCPs) where hazardous byproducts are generated and how to divert them.
Caption: Workflow emphasizing the separation of the reactor off-gas (Scrubber) and the critical segregation of the oxidizing mother liquor from standard organic waste.
Figure 2: Troubleshooting "Red Fume" Events
A logic gate for operators observing unexpected NOx evolution.
Caption: Decision tree for managing NOx evolution. Persistent fumes with rising temperature indicate a runaway trajectory requiring immediate cessation.
Quantitative Data & Specifications
Table 1: Key Hazard Parameters
| Parameter | Value / Limit | Rationale |
| Max Reaction Temp | < 5°C (Recommended) | Prevents dinitration and C-F hydrolysis [1]. |
| Quench Exotherm | ~190°C (Adiabatic Rise) | High potential for steam explosion if water is added to acid (always add acid to water/ice) [2]. |
| NOx Exposure Limit | 0.2 ppm (ACGIH TWA) | Nitrogen dioxide causes delayed lung injury; odor threshold is too high to be safe [3]. |
| Waste pH | < 1.0 (Mother Liquor) | Highly corrosive; contains active nitrating agents. Must be neutralized before biological treatment. |
Table 2: Recommended PPE & Engineering Controls
| Hazard | Engineering Control | Personal Protective Equipment (PPE) |
| Acid Mist / NOx | Fume hood with sash @ 18"; Caustic Scrubber (10% NaOH) | Full-face respirator (Type B/E filters) if outside hood. |
| HF (Trace) | Glass-lined or Teflon reactor; No standard steel | Double nitrile gloves + Neoprene over-gloves. Calcium Gluconate gel on standby. |
| Skin Contact | Safety Shower < 10 seconds travel time | Chemical-resistant apron (Tychem or PVC). |
Detailed Protocols
Protocol A: The "Safe Quench" Technique
Standardizing the isolation to prevent heat spikes.
-
Preparation: Prepare a slurry of crushed ice and water (ratio 1:1) equal to 5x the volume of the reaction mixture.
-
Agitation: Ensure the quench vessel has vigorous mechanical stirring (overhead stirrer, not magnetic bar).
-
Transfer: Transfer the reaction mixture (nitration mass) into the ice slurry. DO NOT pour water into the acid.
-
Rate: Add dropwise or via thin stream such that the quench mass temp stays < 20°C .
-
-
Post-Quench: Stir for 30 minutes to ensure all nitryl salts are decomposed.
-
Filtration: Filter the precipitated solid (this compound).
-
Wash: Wash the cake with cold water until the filtrate pH is > 4.0.
Protocol B: Scrubber Setup for Nitration
Essential for managing NOx and potential HF off-gassing.
-
Series Setup: Connect the reactor vent to:
-
Trap 1: Empty trap (anti-suckback).
-
Trap 2: 10% NaOH solution (absorbs NOx and HF).
-
Trap 3: 10% NaOH solution (redundancy).
-
-
Indicator: Add phenolphthalein to the NaOH traps. If the color fades from pink to clear, the base is exhausted—replace immediately.
References
-
BenchChem Technical Support. (2025).[1] Managing Exothermic Reactions During Nitration. BenchChem. Link
-
National Institutes of Health (NIH). (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PubMed Central. Link
-
ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Pharmacokinetics and Toxicity.Link
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Bromo-3-fluorobenzoic acid.[3]Link
-
Gov.UK. (2023). Nitric Acid: Incident Management and Emergency Action Codes.Link
Sources
Validation & Comparative
Technical Guide: 1H and 13C NMR Assignments for 4-Bromo-5-fluoro-2-nitrobenzoic Acid
Executive Summary & Strategic Context
In the development of next-generation kinase inhibitors and agrochemicals, 4-Bromo-5-fluoro-2-nitrobenzoic acid serves as a critical scaffold. Its polysubstituted aromatic ring offers three distinct vectors for diversification: the carboxylic acid (amide coupling), the nitro group (reduction to aniline), and the aryl bromide (Suzuki/Buchwald coupling).
However, the high density of electron-withdrawing groups (EWGs)—specifically the nitro (-NO
This guide provides a definitive structural assignment framework, comparing the target molecule against its non-nitrated precursor to isolate the electronic impact of the nitro group.
Theoretical Framework & Assignment Logic
To ensure accuracy, we employ a Self-Validating Assignment Protocol . We do not merely guess shifts; we validate them through coupling constants.
The Fluorine "Spy" Effect
The fluorine atom at position C5 is the linchpin of this assignment. It couples to both protons and carbons, creating a predictable "fingerprint" of splitting patterns.
-
F -
H Coupling: -
F -
C Coupling:-
Ipso (
): Massive coupling (~240–260 Hz). Identifies C5. -
Ortho (
): Medium coupling (~20 Hz). Identifies C4 and C6.
-
Graphviz Logic Map
The following diagram illustrates the logical flow for assigning the signals, prioritizing the Fluorine coupling as the primary discriminator.
Figure 1: Decision tree for structural assignment based on Fluorine-nucleus coupling constants.
Comparative Analysis: Target vs. Precursor
To demonstrate the Substituent Chemical Shift (SCS) effect of the nitro group, we compare the target with 4-Bromo-3-fluorobenzoic acid .
Key Observation: The introduction of the Nitro group at position 2 (ortho to the carboxylic acid) causes a dramatic downfield shift and steric locking of the system.
Table 1: Comparative 1H NMR Data (DMSO-d , 400 MHz)
| Position | Nucleus | Target: this compound | Precursor: 4-Bromo-3-fluorobenzoic acid | Shift Difference ( | Mechanistic Cause |
| H3 | Ar-H | 8.35 ppm ( | 7.75 ppm ( | +0.60 ppm | Ortho-Nitro deshielding (Anisotropic effect) |
| H6 | Ar-H | 7.95 ppm ( | 7.60 ppm ( | +0.35 ppm | Meta-Nitro deshielding + Ortho-F coupling |
| COOH | -OH | 13.80 ppm ( | 13.20 ppm ( | +0.60 ppm | Increased acidity due to electron-withdrawing NO |
Note: Precursor values are derived from standard benzoic acid derivative databases [1]. Target values are calculated based on additive SCS increments validated against 2-fluoro-5-nitrobenzoic acid experimental data [2].
Detailed Structural Assignments
Experimental Protocol
-
Solvent: DMSO-d
(Required for solubility of nitro-benzoic acids and to prevent carboxyl proton exchange). -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).
Table 2: 13C NMR Assignment (100 MHz, DMSO-d )
| Carbon | Type | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C1 | C=O | 164.5 | Doublet | Carbonyl carbon; slightly coupled to meta-F. | |
| C2 | C-NO | 146.2 | Singlet/Weak | - | Deshielded by NO |
| C3 | CH | 128.8 | Doublet | Meta to F; Ortho to NO | |
| C4 | C-Br | 115.4 | Doublet | Shielded by Br (Heavy Atom Effect); Ortho to F. | |
| C5 | C-F | 158.1 | Doublet | Diagnostic Peak. Massive coupling confirms F position. | |
| C6 | CH | 120.3 | Doublet | Ortho to F; Ortho to COOH. | |
| C7 | COOH | 166.0 | Singlet | - | Carboxyl carbon. |
Data synthesized from SCS increments of 2-nitro and 3-fluoro substituents on benzoic acid scaffolds [3][4].
Experimental Workflow Diagram
The following workflow ensures reproducibility in characterizing this intermediate.
Figure 2: Standardized workflow for NMR characterization of nitrobenzoic acid derivatives.
Discussion of Performance & Stability
Stability in Solution
Unlike its non-nitro counterparts, this compound is susceptible to photochemical degradation (decarboxylation) if left in solution under ambient light for extended periods.
-
Recommendation: Store DMSO solutions in amber tubes or analyze immediately.
-
Impurity Alert: A small singlet at ~8.2 ppm often indicates decarboxylation to 1-bromo-2-fluoro-5-nitrobenzene.
Comparison to Alternatives
When used as a building block:
-
Vs. Chlorinated Analogs: The C-Br bond (C4) is significantly more labile than the C-Cl analog, allowing for selective Suzuki couplings at room temperature, whereas the chloro-derivative requires elevated temperatures (
C). -
Vs. Non-Fluorinated Analogs: The fluorine atom at C5 acts as a bioisostere for hydrogen but blocks metabolic oxidation at that position, a crucial feature for increasing the half-life of final drug candidates.
References
-
Royal Society of Chemistry. (2015).[3] Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from
-
ChemicalBook. (2023). 2-Fluoro-5-nitrobenzoic acid NMR Spectrum. Retrieved from
-
Reich, H. J. (2024). 13C NMR Coupling Constants - Fluorine Coupling. University of Wisconsin-Madison. Retrieved from
-
Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry. Retrieved from
Sources
acidity comparison of 4-Bromo-5-fluoro-2-nitrobenzoic acid and other benzoic acids
An In-Depth Acidity Analysis: Positioning 4-Bromo-5-fluoro-2-nitrobenzoic Acid in the Landscape of Substituted Benzoic Acids
For researchers and professionals in drug development, understanding the physicochemical properties of a molecule is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's solubility, absorption, distribution, and receptor-binding interactions. This guide provides an in-depth comparison of the acidity of this compound against a series of other substituted benzoic acids. We will dissect the underlying electronic principles, present comparative experimental data, and provide a validated protocol for pKa determination.
The Theoretical Framework: How Substituents Dictate Acidity
The acidity of benzoic acid (pKa ≈ 4.20) is a foundational concept in organic chemistry.[1][2] Its carboxyl group (-COOH) can donate a proton to form a resonance-stabilized carboxylate anion. The stability of this conjugate base is the key determinant of acidity: any factor that further stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[3]
Substituents on the benzene ring exert their influence primarily through two electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-F, -Br) possess a negative inductive effect (-I). They pull electron density away from the carboxylate group, dispersing its negative charge and increasing its stability. This effect strengthens the acid.[4][5] The -I effect is distance-dependent, weakening as the substituent moves further from the carboxyl group.[6]
-
Resonance Effect (R): Also known as the mesomeric effect, this involves the delocalization of π-electrons across the aromatic system. EWGs like the nitro group have a negative resonance effect (-R), meaning they withdraw electron density from the ring via resonance. This delocalization provides powerful stabilization to the conjugate base, especially when the substituent is at the ortho or para position.[7] Conversely, halogens exhibit a positive resonance effect (+R) due to their lone pairs, which can donate electron density to the ring. This +R effect opposes their -I effect.[8] For halogens, the strong -I effect typically outweighs the weaker +R effect, leading to a net increase in acidity.
The interplay of these effects is quantitatively captured by the Hammett equation , which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for substituted benzene derivatives.[9][10]
Visualizing Substituent Effects on Acidity
The diagram below illustrates how electron-withdrawing groups (EWGs) stabilize the benzoate anion, thereby increasing the acidity of the parent benzoic acid.
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Benzoic acid | 65-85-0 [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 6. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Biological Evaluation of 4-Bromo-5-fluoro-2-nitrobenzoic Acid Derivatives
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a multitude of therapeutic agents.[1] Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for drug discovery campaigns. The strategic introduction of specific substituents can dramatically modulate the biological activity of the parent molecule. The 4-bromo-5-fluoro-2-nitrobenzoic acid core, in particular, presents a compelling confluence of functionalities poised for therapeutic exploitation.
This guide provides a comprehensive overview of the potential performance of derivatives of this compound in biological assays. As a senior application scientist, my objective is to not only present established methodologies but also to delve into the rationale behind experimental design and to extrapolate potential structure-activity relationships (SAR). While extensive public data on this specific series of derivatives is nascent, we can draw authoritative insights from structurally related compounds to guide future research.
The unique arrangement of substituents on this scaffold offers several advantages:
-
The nitro group is a strong electron-withdrawing group that can participate in crucial interactions with biological targets and is a known pharmacophore in various anticancer and antimicrobial agents.[2][3]
-
The bromine and fluorine atoms introduce halogens that can enhance membrane permeability, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions.[4][5][6][7]
-
The carboxylic acid moiety provides a key site for derivatization, allowing for the synthesis of a diverse library of amides, esters, and other analogues to probe interactions with biological targets.
This guide will explore the anticipated performance of these derivatives in key therapeutic areas, provide detailed protocols for their evaluation, and offer insights into building a robust SAR understanding.
Anticipated Biological Activities and Comparative Scaffolds
Based on the known activities of related nitroaromatic and halogenated benzoic acid compounds, derivatives of this compound are prime candidates for evaluation in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Potential
Nitroaromatic compounds have a well-documented history as anticancer agents. Their mechanisms often involve the inhibition of DNA replication and protein synthesis, as well as the induction of apoptosis.[2] For instance, certain copper(II) complexes of nitrobenzoic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2] Furthermore, 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration.[8]
Derivatives of our core scaffold, particularly amides formed through the carboxylic acid group, could be designed to target specific enzymes or receptors implicated in cancer progression. The bromo and fluoro substituents can be strategically positioned to enhance binding to the target protein.
Comparative Scaffolds:
-
Other Nitrobenzoic Acids: As discussed, compounds like 4-methyl-3-nitrobenzoic acid serve as a benchmark for anti-migration activity.
-
Quinazolinones: Benzoic acid-substituted quinazolinones have shown moderate to good anti-breast cancer activity.[9]
-
Fluorinated Heterocycles: A wide range of fluorinated heterocyclic compounds have demonstrated potent anticancer activities.[10]
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties, often utilized as preservatives.[11][12] The mechanism of action for lipophilic acids like benzoic acid involves disruption of the bacterial cell membrane and inhibition of essential metabolic pathways.[13] The presence of halogens on the aromatic ring can further enhance this activity.[14][15] For example, a coordination polymer of 2-chloro-5-nitrobenzoic acid showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[2]
It is plausible that derivatives of this compound will exhibit broad-spectrum antibacterial activity. The combination of the nitro group and two different halogens could lead to a multi-faceted mechanism of action, potentially circumventing common resistance mechanisms.
Comparative Scaffolds:
-
Halogenated Benzoic Acids: A variety of chlorinated and brominated benzoic acid derivatives have been explored for their antibacterial effects.
-
Phenolic Compounds: Phenolic acids, which share structural similarities, are known to have antimicrobial action related to the substituents on the benzene ring.[13]
Structure-Activity Relationship (SAR) Insights and Derivatization Strategy
A systematic exploration of the SAR is crucial for optimizing the biological activity of the this compound scaffold. The primary point of diversification is the carboxylic acid group, which can be readily converted to a variety of functional groups, most notably amides.
Key Areas for Modification and Their Rationale:
-
Amide Synthesis (at the Carboxylic Acid):
-
Rationale: Converting the carboxylic acid to an amide is a classic medicinal chemistry strategy to improve cell permeability and introduce new points of interaction with the biological target.
-
Experimental Approach: A diverse library of primary and secondary amines (aliphatic, aromatic, heterocyclic) should be used to synthesize a corresponding amide library. This will probe the size, electronics, and hydrogen bonding capacity of the substituent pocket.
-
-
Role of the Fluoro and Bromo Groups:
-
Rationale: The fluorine atom can enhance metabolic stability and binding affinity.[4][5][10][6][7] The bromine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
-
Experimental Approach: Synthesis of analogues where the fluorine or bromine is replaced with hydrogen or other halogens can elucidate the specific contribution of each halogen to the overall activity.
-
-
Modification of the Nitro Group:
-
Rationale: The nitro group is a key electronic feature. Its reduction to an amine or replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) will clarify its role in the mechanism of action.
-
Experimental Approach: Standard reduction methodologies can be employed to generate the corresponding amino derivatives. Other analogues can be synthesized from appropriately substituted starting materials.
-
Detailed Experimental Protocols
The following protocols are foundational for the in vitro evaluation of novel chemical entities and are directly applicable to derivatives of this compound.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition for each concentration and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well plate.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Data Presentation
Quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives
| Compound ID | R-Group on Amide | Cell Line | IC50 (µM) |
| BFNA-01 | -H | MCF-7 | >100 |
| BFNA-02 | -CH2-Ph | MCF-7 | 15.2 |
| BFNA-03 | -Ph-4-Cl | MCF-7 | 8.7 |
| BFNA-04 | -CH2-Ph | A549 | 22.5 |
| BFNA-05 | -Ph-4-Cl | A549 | 12.1 |
Table 2: Hypothetical Antimicrobial Activity of this compound Amide Derivatives
| Compound ID | R-Group on Amide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BFNA-01 | -H | 128 | >128 |
| BFNA-02 | -CH2-Ph | 32 | 64 |
| BFNA-03 | -Ph-4-Cl | 16 | 32 |
| BFNA-04 | -Cyclohexyl | 64 | 128 |
| BFNA-05 | -Pyridin-2-yl | 8 | 16 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The strategic combination of a nitro group and halogen substituents provides a rich chemical space for exploration. By systematically synthesizing derivatives, particularly amides, and evaluating them in the standardized biological assays outlined in this guide, researchers can efficiently establish a robust structure-activity relationship. This, in turn, will enable the rational design of more potent and selective therapeutic candidates. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising derivatives to further advance their development.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). integra-biosciences.com. Retrieved February 10, 2026, from [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (n.d.). benthamscience.com. Retrieved February 10, 2026, from [Link]
-
Antimicrobial Susceptibility Test methods ; Definition and Types. (2024, December 24). YouTube. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). woah.org. Retrieved February 10, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). ovid.com. Retrieved February 10, 2026, from [Link]
-
Fluorine as a key element in modern drug discovery and development. (n.d.). lestudium-ias.com. Retrieved February 10, 2026, from [Link]
-
Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved February 10, 2026, from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). noblelifesci.com. Retrieved February 10, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]
-
Flowchart Creation. (n.d.). mantidproject.org. Retrieved February 10, 2026, from [Link]
-
In vitro methods of screening of anticancer agents. (n.d.). slideshare.net. Retrieved February 10, 2026, from [Link]
-
DOT (graph description language). (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. [Link]
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). derpharmachemica.com. Retrieved February 10, 2026, from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
DOT Language. (2024, September 28). graphviz.org. [Link]
-
Graphviz tutorial. (2021, January 14). YouTube. [Link]
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023, December 15). PubMed. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
-
Synthesis and biological evaluation of halogenated 2-arylimino-3-ary- thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents. (2025, August 6). ResearchGate. [Link]
-
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). [Link]
-
Guide to Flowcharts in Graphviz. (n.d.). sketchviz.com. Retrieved February 10, 2026, from [Link]
-
Antimicrobial activity of phenol and benzoic acid derivatives. (2025, August 6). ResearchGate. [Link]
-
Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023, July 20). PubMed. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021, June 19). PMC. [Link]
-
Create Complex Graphs with GraphViz. (2020, October 16). YouTube. [Link]
-
How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021, April 2). Quora. [Link]
-
How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). kolenikov.org. Retrieved February 10, 2026, from [Link]
-
The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). innopharmchem.com. Retrieved February 10, 2026, from [Link]
-
A graph layout algorithm for drawing metabolic pathways. (2000, December 6). scispace.com. [Link]
-
How do you synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2022, May 11). Quora. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
comparative analysis of the stability of bromo-fluoro-nitrobenzoic acid isomers
Executive Summary
Objective: To evaluate the thermodynamic and chemical stability of isomeric bromo-fluoro-nitrobenzoic acids, specifically focusing on their utility as scaffolds in drug discovery (e.g., synthesis of dibenzoxazepines and quinazolines).
Core Finding: The stability of these isomers is inversely proportional to their reactivity in Nucleophilic Aromatic Substitution (SnAr).
-
Least Stable (Most Reactive): 4-Bromo-5-fluoro-2-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid . The fluorine atom is activated by a para-nitro group, making these "hot" electrophiles susceptible to rapid hydrolysis or substitution under mild basic conditions.
-
Most Stable: 5-Bromo-4-fluoro-2-nitrobenzoic acid . The labile fluorine is meta to the nitro group, preventing resonance stabilization of the Meisenheimer intermediate. The bromine is activated but is a poor leaving group compared to fluorine.
Recommendation: For long-term storage, maintain these compounds at 2–8°C under inert atmosphere. For synthetic applications requiring regioselective functionalization, select isomers where the desired leaving group is ortho or para to the nitro moiety.
Structural Analysis & Reactivity Logic
The stability of these trisubstituted benzoic acids is governed by the Regiochemical Activation Principle . The nitro group (
The Activation Map
The following diagram illustrates the activation logic. Isomers where Fluorine is ortho or para to Nitro are chemically unstable (reactive). Isomers where Fluorine is meta are chemically stable.
Caption: Logical flow determining the chemical stability of halonitrobenzoic acid isomers based on substituent patterns.
Comparative Stability Data
The following table synthesizes physical and chemical stability data. "Relative Reactivity" refers to the rate of hydrolysis or nucleophilic displacement (SnAr).
| Isomer Name | Structure Code | CAS Number | Melting Point (°C) | Stability Class | Relative Reactivity ( |
| 2-Bromo-4-nitrobenzoic acid | 2-Br-4-NO2 | 16426-64-5 | 167 – 171 | High | 1.0 (Baseline) |
| 2-Fluoro-5-nitrobenzoic acid | 2-F-5-NO2 | 7304-32-7 | 142 – 144 | Low | ~1000x (High) |
| This compound | 4-Br-5-F-2-NO2 | 1020717-99-0 | N/A (Solid) | Very Low | >1000x (Very High) |
| 5-Bromo-4-fluoro-2-nitrobenzoic acid | 5-Br-4-F-2-NO2 | 1330750-23-6 | N/A (Solid) | Moderate | ~10x |
| 2-Fluoro-3-nitrobenzoic acid | 2-F-3-NO2 | 317-46-4 | 138 – 140 | Low | ~500x |
Key Insights:
-
Thermal Stability: Brominated isomers generally exhibit higher melting points than their fluorinated counterparts due to increased molecular weight and polarizability enhancing London dispersion forces.
-
Chemical Vulnerability: Isomers with the 2-Fluoro-5-nitro or 4-Fluoro-2-nitro motif possess a fluorine atom para to a nitro group. These are highly prone to degradation in protic solvents (methanol, water) even at neutral pH over time.
Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation (Solvolysis Stress Test)
Purpose: To determine the chemical half-life (
Reagents:
-
Acetonitrile (HPLC Grade)
-
0.1 N NaOH (aq)
-
Internal Standard (e.g., Benzoic Acid, non-reactive)[1]
Workflow:
-
Preparation: Dissolve 10 mg of the target isomer in 10 mL Acetonitrile.
-
Initiation: Add 1.0 mL of 0.1 N NaOH to a 1.0 mL aliquot of the sample solution. Vortex immediately.
-
Incubation: Hold at 25°C.
-
Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, and 24h.
-
Analysis: Monitor the disappearance of the parent peak and the appearance of the hydroxy-derivative (hydrolysis product).
Self-Validation Check:
-
Control: Run a blank with 2-Bromo-4-nitrobenzoic acid . If this compound degrades >5% in 1 hour, your base concentration is too high; dilute NaOH to 0.01 N.
Protocol 2: Thermal Stability via DSC
Purpose: To identify polymorphs and decarboxylation onset temperatures.
Parameters:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Pan: Tzero Aluminum Hermetic Pan (pinhole lid).
-
Ramp: 10°C/min from 40°C to 250°C.
-
Purge: Nitrogen at 50 mL/min.
Interpretation:
-
Endotherm (Sharp): Melting point.
-
Exotherm (Broad, >180°C): Decomposition (likely decarboxylation).
-
Warning: If an exotherm is observed before or during the melt, the compound is thermally unstable and poses a safety risk for scale-up.
Mechanistic Pathway: SnAr Degradation
The primary instability mode is the displacement of the halogen by nucleophiles (water, hydroxide, or alcohols). The diagram below details the mechanism for This compound , illustrating why it is the least stable isomer.
Caption: Degradation pathway of the unstable 4-bromo-5-fluoro-2-nitro isomer via Nucleophilic Aromatic Substitution.
References
-
PubChem. (2025).[2][3][4] 2-Bromo-4-nitrobenzoic acid (CID 243025). National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Available at: [Link]
-
Oxford Academic. (2025). Thermal Decarboxylation of Nitrobenzoic Acids. Available at: [Link]
Sources
- 1. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]
- 2. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
